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  • Product: Fmoc-D-Thz-OH
  • CAS: 133054-21-4; 198545-89-0

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Role of Fmoc-D-Thz-OH in Modern Peptide Chemistry

An In-Depth Technical Guide to Fmoc-D-Thz-OH: Structure, Properties, and Application in Peptide Synthesis N-α-Fmoc-D-thiazolidine-4-carboxylic acid, commonly abbreviated as Fmoc-D-Thz-OH, is a specialized amino acid deri...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Fmoc-D-Thz-OH: Structure, Properties, and Application in Peptide Synthesis

N-α-Fmoc-D-thiazolidine-4-carboxylic acid, commonly abbreviated as Fmoc-D-Thz-OH, is a specialized amino acid derivative that serves as a cornerstone in advanced solid-phase peptide synthesis (SPPS). It is a pseudoproline dipeptide mimic and, more critically, a stable, protected precursor to D-cysteine. The thiazolidine ring effectively masks the reactive thiol group of cysteine, preventing problematic side reactions such as oxidation and disulfide bond formation during peptide chain assembly. This strategic protection allows for the controlled, site-specific introduction of a cysteine residue at the N-terminus of a peptide, which can be unmasked post-synthesis or during ligation steps. This guide provides a comprehensive overview of the chemical and physical properties of Fmoc-D-Thz-OH, and a detailed, field-proven protocol for its successful incorporation into synthetic peptides.

Chemical Structure and Physicochemical Properties

Fmoc-D-Thz-OH is structurally characterized by a thiazolidine ring fused with the α-carbon, a carboxylic acid, and the base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group on the secondary amine. This structure confers specific properties that are advantageous for SPPS.

Figure 1: Chemical Structure of (R)-3-(((9H-Fluoren-9-yl)methoxy)carbonyl)thiazolidine-4-carboxylic acid (Fmoc-D-Thz-OH).

The physicochemical properties of Fmoc-D-Thz-OH are critical for its handling, storage, and reactivity during peptide synthesis.

PropertyValueReference(s)
Synonyms N-Fmoc-D-thiazolidine-4-carboxylic acid, (R)-3-Fmoc-thiazolidine-4-carboxylic acid[1]
CAS Number 198545-89-0[1]
Molecular Formula C₁₉H₁₇NO₄S[1][2]
Molecular Weight 355.41 g/mol [1][2]
Appearance White to off-white crystalline powder[3]
Storage Conditions 0 - 8 °C, protect from moisture[3][4]
Solubility Good solubility in polar aprotic solvents (e.g., DMF, NMP, DCM)[5][6]

Core Application: Incorporation via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-D-Thz-OH is its use as a building block in Fmoc-SPPS. Its incorporation follows the standard cycle of deprotection and coupling, but understanding the nuances of this specific derivative is key to achieving high-yield, high-purity peptides.

The Underlying Principle: A Masked Cysteine

The thiazolidine moiety is stable under the standard basic conditions used for Fmoc group removal (e.g., piperidine in DMF) and the acidic conditions of final resin cleavage (e.g., trifluoroacetic acid, TFA).[7][8] This orthogonality is crucial. After the peptide chain is assembled and cleaved from the solid support, the thiazolidine ring can be selectively opened to reveal the N-terminal D-cysteine residue. This is typically achieved using reagents like methoxyamine hydrochloride or under specific conditions involving palladium complexes, which are gentle enough to avoid damaging the peptide backbone.[9][10]

Workflow for Fmoc-D-Thz-OH Incorporation in SPPS

The following diagram and protocol outline the key steps for coupling Fmoc-D-Thz-OH onto a resin-bound peptide chain with a free N-terminal amine.

spss_workflow cluster_resin Solid Support cluster_cycle Coupling Cycle for Fmoc-D-Thz-OH Resin_Peptide_NH2 Resin-Bound Peptide (Free N-terminus) Activation Step 1: Activate Fmoc-D-Thz-OH (Fmoc-D-Thz-OH + HATU + DIPEA in DMF) Coupling Step 2: Couple to Resin (Activated aa + Peptide-NH2) Activation->Coupling Forms active ester Resin_Peptide_Fmoc Resin-Bound Peptide (Fmoc Protected) Coupling->Resin_Peptide_Fmoc Forms new peptide bond Washing_Post_Coupling Step 3: Wash (Remove excess reagents) Deprotection_Step Fmoc Deprotection (20% Piperidine in DMF) Deprotection_Step->Resin_Peptide_NH2 Exposes amine for next cycle

Caption: SPPS cycle for incorporating Fmoc-D-Thz-OH.

Detailed Experimental Protocol: Single Coupling Cycle

This protocol details the manual coupling of Fmoc-D-Thz-OH to a resin-bound peptide chain.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-D-Thz-OH

  • N,N'-Diisopropylethylamine (DIPEA)

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Swelling and Preparation:

    • Ensure the peptide-resin is adequately swelled in DMF in a suitable reaction vessel.

    • If the N-terminus is Fmoc-protected, perform a deprotection step by treating the resin with 20% piperidine in DMF for 5-20 minutes, followed by thorough washing with DMF.[11][12] This exposes the free amine required for coupling.

  • Preparation of the Activation Solution (Expert Insight):

    • In a separate vial, dissolve Fmoc-D-Thz-OH (1.5-3 equivalents relative to resin loading) and HATU (1.5-3 equivalents) in a minimal amount of DMF.

    • Causality: Pre-activation is often recommended, but for some amino acids, it can lead to side reactions like lactamization.[13] However, for standard couplings, a brief pre-activation of 1-5 minutes is generally safe. The use of HATU as a coupling reagent is favored for its high efficiency and ability to suppress racemization, especially when compared to carbodiimide-based methods.[14]

    • Just before adding to the resin, add DIPEA (3-6 equivalents). DIPEA is a non-nucleophilic base essential for activating the carboxylic acid by abstracting a proton, allowing the formation of the active O-acylisourea intermediate.[11][14]

  • Coupling Reaction:

    • Add the activation solution to the reaction vessel containing the resin.

    • Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.

    • Trustworthiness: The progress of the coupling reaction should be monitored to ensure completion. A negative Kaiser test (or other ninhydrin-based test) indicates the absence of free primary amines, signifying a successful coupling. If the test is positive, a second coupling may be necessary.

  • Washing and Capping:

    • After the coupling is complete, filter the resin and wash it thoroughly with DMF (3-5 times) to remove all excess reagents and byproducts.

    • Follow with washes in DCM and finally DMF to prepare for the next synthesis cycle.

    • Optional but Recommended: If the coupling was found to be difficult or incomplete, any unreacted N-terminal amines can be "capped" by acetylation (using, for example, acetic anhydride and DIPEA) to prevent the formation of deletion peptide sequences.[14]

  • Chain Elongation:

    • The cycle of deprotection and coupling is repeated with the subsequent amino acids in the sequence until the desired peptide is fully assembled.

Post-Synthesis Deprotection of the Thiazolidine Ring

Once the full peptide is synthesized, cleaved from the resin, and purified, the N-terminal thiazolidine can be converted to D-cysteine. A common method involves treatment with an aqueous solution of methoxyamine hydrochloride at a slightly acidic to neutral pH.[10] This reaction cleaves the thioaminal bond of the thiazolidine, yielding the free thiol of the D-cysteine residue.

Conclusion

Fmoc-D-Thz-OH is an invaluable tool for peptide chemists, offering a reliable method for introducing a D-cysteine residue at the N-terminus of a peptide chain. Its stability to standard SPPS conditions and the ability to be selectively deprotected post-synthesis make it ideal for the synthesis of complex peptides, cyclic peptides, and fragments intended for native chemical ligation. By understanding its properties and adhering to validated protocols, researchers can leverage Fmoc-D-Thz-OH to advance the frontiers of drug development and biochemical research.

References

  • AAPTec. (n.d.). Fmoc-D-Thz-OH [198545-89-0]. Peptides. Retrieved from [Link]

  • Mezo, A. R., et al. (2011). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PMC. Retrieved from [Link]

  • Taihe Weiye. (n.d.). Fmoc-D-Thi-OH. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fmoc-Thi-Thi-OH. PubChem. Retrieved from [Link]

  • Mezo, A. R., et al. (2010). An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (-)-(R)-Fmoc-4-thiazolidinecarboxylic acid. PubChem. Retrieved from [Link]

  • Watanabe Chemical Industries, Ltd. (n.d.). 133054-21-4 Fmoc-Thiopro-OH. Retrieved from [Link]

  • Ollivier, N., et al. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. RSC Publishing. Retrieved from [Link]

  • Shiraishi, Y., et al. (2019). Direct synthesis of N-terminal thiazolidine-containing peptide thioesters from peptide hydrazides. The Royal Society of Chemistry. Retrieved from [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. Methods in Molecular Biology. Retrieved from [Link]

  • Li, X., et al. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Shiraishi, Y., et al. (2019). Direct synthesis of N-terminal thiazolidine-containing peptide thioesters from peptide hydrazides. Chemical Science. Retrieved from [Link]

  • Subirós-Funosas, L., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. Retrieved from [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. Retrieved from [Link]

Sources

Exploratory

The Strategic Role of Fmoc-D-Thiazolidine-4-Carboxylic Acid in Advanced Peptide Synthesis

Executive Summary In the rapidly evolving landscape of chemical biology and therapeutic peptide development, the ability to synthesize massive, complex, and proteolytically stable proteins is paramount. Fmoc-D-thiazolidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of chemical biology and therapeutic peptide development, the ability to synthesize massive, complex, and proteolytically stable proteins is paramount. Fmoc-D-thiazolidine-4-carboxylic acid (Fmoc-D-Thz-OH) has emerged as an indispensable building block in this domain. As a masked derivative of D-cysteine and a structural surrogate for D-proline, it serves two critical functions: orchestrating multi-segment Native Chemical Ligation (NCL) for mirror-image proteins, and enforcing rigid conformational constraints in cyclic peptides.

This technical guide dissects the mechanistic causality behind Fmoc-D-Thz-OH utilization, providing drug development professionals with validated protocols and physicochemical rationales to optimize their synthetic pipelines.

Chemical Profile & Structural Significance

Fmoc-D-Thz-OH (also known as Fmoc-D-thiaproline) is a synthetic, unnatural amino acid characterized by a five-membered thiazolidine ring. Unlike standard protected cysteines (e.g., Fmoc-Cys(Trt)-OH), the thiol and amine of the Thz residue are covalently locked together via a methylene bridge.

This unique structural feature prevents the nitrogen from acting as a nucleophile and the sulfur from participating in disulfide scrambling, making it entirely unreactive under standard physiological or mildly basic conditions. Furthermore, the D-enantiomer specifically enables the synthesis of proteolytically resistant D-peptides and full-length mirror-image proteins, which cannot be produced via traditional recombinant expression ()[1].

Table 1: Physicochemical Profile of Fmoc-D-Thz-OH
PropertyValue / Description
Chemical Name (R)-N-(9-Fluorenylmethyloxycarbonyl)-thiazolidine-4-carboxylic acid
CAS Number 198545-89-0[2]
Molecular Formula C19H17NO4S[3]
Molecular Weight 355.41 g/mol [3]
Optical Rotation [α]D20 = +70 ± 2º (C=1 in DMF)[2]
Primary Utility Masked D-Cysteine for NCL; D-Proline surrogate for conformational restriction[2][4]

The Linchpin of Multi-Segment Native Chemical Ligation (NCL)

Native Chemical Ligation (NCL) revolutionized protein synthesis by allowing two unprotected peptide fragments to join chemoselectively in aqueous buffer. The reaction requires a C-terminal thioester on one fragment and an N-terminal 1,2-aminothiol (cysteine) on the other.

The Causality of the Thiazolidine Mask

When synthesizing proteins larger than 100 amino acids, two fragments are insufficient. The synthesis must be broken into three or more segments, necessitating a "middle" fragment equipped with both an N-terminal Cysteine and a C-terminal Thioester.

If left unprotected, this middle fragment will rapidly undergo head-to-tail cyclization or uncontrolled polymerization. Fmoc-D-Thz-OH solves this by masking the N-terminal 1,2-aminothiol as a stable thiazolidine ring. The middle fragment can safely ligate to a C-terminal fragment. Only after this first ligation is complete is the Thz ring "decrypted" (opened) to reveal the reactive D-cysteine for the next NCL step ()[5].

NCL_Workflow FragC C-Terminal Fragment (N-term Cys) Ligation1 NCL (pH 7.0) Thiol Catalyst FragC->Ligation1 FragM Middle Fragment (N-term Thz, C-term Thioester) FragM->Ligation1 Intermediate Ligated Intermediate (N-term Thz) Ligation1->Intermediate Deprotect Thz Ring Opening (NH2OMe, pH 4.0) Intermediate->Deprotect ActiveInter Reactive Intermediate (N-term Cys) Deprotect->ActiveInter Ligation2 NCL (pH 7.0) Thiol Catalyst ActiveInter->Ligation2 FragN N-Terminal Fragment (C-term Thioester) FragN->Ligation2 Final Full-Length Protein Ligation2->Final

Fig 1. C-to-N directional Native Chemical Ligation workflow utilizing Thz protection.

The Chemistry of Thiazolidine Decryption

To activate the ligated intermediate for the next coupling, the thiazolidine ring must be opened. This is not a simple deprotection; it is an equilibrium-driven hydrolysis.

At pH 4.0, the nitrogen of the thiazolidine ring becomes protonated, facilitating the hydrolysis of the ring into a hemithioaminal intermediate, which subsequently breaks down into free cysteine and formaldehyde. Because this reaction is reversible, an aldehyde scavenger must be introduced to trap the formaldehyde and drive the reaction forward ()[6].

Thz_Mechanism Thz Thiazolidine (Thz) Masked Cysteine Acid Acidic Hydrolysis (pH 4.0) Thz->Acid Hemithioaminal Hemithioaminal Intermediate Acid->Hemithioaminal Equilibrium Ring Opening Hemithioaminal->Equilibrium FreeCys Free Cysteine + Formaldehyde Equilibrium->FreeCys Scavenger Methoxyamine (Scavenger) FreeCys->Scavenger HCHO reacts Oxime Stable Oxime (Prevents Reversal) Scavenger->Oxime

Fig 2. Chemical mechanism of thiazolidine ring opening and formaldehyde scavenging.

Table 2: Comparative Analysis of Thiazolidine Decryption Reagents
ReagentMechanism of ActionAdvantagesLimitations
Methoxyamine·HCl Aldehyde scavenging (Oxime formation)Highly efficient, metal-free, standard protocol[5].Excess reagent can sometimes react with thioesters in one-pot setups[7].
O-Benzylhydroxylamine (O-BHA) Aldehyde scavenging (Oxime formation)Extractable via organic solvents, highly optimized for one-pot NCL[7].Requires biphasic ether extraction steps.
Pd(II) Complexes Transition metal-catalyzed uncagingRapid, operates at milder pH conditions[6].Metal toxicity, potential aggregation of hydrophobic peptides.

Conformational Restriction in Cyclic Peptides

Beyond NCL, Fmoc-D-Thz-OH acts as a powerful D-proline surrogate. The substitution of a methylene carbon with a sulfur atom in the pyrrolidine ring alters the cis-trans isomerization kinetics of the preceding amide bond.

When incorporated into cyclic peptides, D-thiaproline induces sharp β -turns. By pre-organizing the peptide backbone into its bioactive conformation, the entropic penalty of target binding is significantly reduced, leading to higher receptor affinity. Furthermore, the unnatural D-chirality combined with the cyclic constraint renders the peptide virtually invisible to endogenous exopeptidases, drastically extending its half-life in vivo[2][4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify success before proceeding to the next synthetic step.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Because Fmoc-D-Thz-OH is typically positioned at the N-terminus of a middle fragment, it is the final amino acid coupled during SPPS.

  • Resin Preparation: Swell the peptide-resin (bearing the synthesized sequence) in DMF for 20 minutes.

  • Activation: Dissolve 4 equivalents of Fmoc-D-Thz-OH and 4 equivalents of OxymaPure in DMF. Add 4 equivalents of N,N'-Diisopropylcarbodiimide (DIC). Stir for 2 minutes to form the active ester.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes (or 10 minutes at 50°C in a microwave synthesizer)[1].

  • Washing: Wash the resin with DMF (3 × 1 min) and DCM (3 × 1 min).

  • Validation Checkpoint: Perform a micro-cleavage (TFA/TIS/H2O 95:2.5:2.5) on a 2 mg resin sample. Analyze via LC-MS.

    • Self-Validation: The mass should correspond to the Thz-peptide. Crucially, perform an Ellman's test on the cleaved product. It must be negative , proving the thiazolidine ring remains intact and the thiol is safely masked.

Protocol B: Thiazolidine Decryption (Ring Opening)

This protocol is executed post-NCL to unmask the D-cysteine for the subsequent ligation.

  • Buffer Preparation: Prepare a denaturing decryption buffer containing 6 M Guanidine Hydrochloride (Gdn·HCl) and 0.2 M Sodium Phosphate.

  • Scavenger Addition: Dissolve Methoxyamine Hydrochloride (NH2OMe·HCl) in the buffer to a final concentration of 0.2 M to 0.5 M.

  • pH Adjustment: Carefully adjust the pH of the solution to exactly 4.0 using 1 M HCl or 1 M NaOH. Causality note: pH 4.0 is the optimal thermodynamic sweet spot where the thiazolidine nitrogen is protonated for hydrolysis, but the methoxyamine (pKa ~4.6) remains sufficiently unprotonated to act as a nucleophile.

  • Incubation: Dissolve the lyophilized Thz-peptide intermediate in the buffer (final peptide concentration ~1-5 mM). Incubate at 37°C for 4 to 8 hours.

  • Validation Checkpoint: Monitor the reaction via analytical HPLC and LC-MS.

    • Self-Validation: Successful decryption is definitively proven by a mass shift of -12 Da (loss of the carbon atom from the methylene bridge) and a shift to an earlier retention time on the reverse-phase column. An Ellman's test will now return positive , confirming the liberation of the free sulfhydryl group.

References

  • Cistrone, P. A., Bird, M. J., & Flood, D. T. (2019). Native Chemical Ligation of Peptides and Proteins. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Duflocq, S., Zhou, J., Huguenot, F., Vidal, M., & Liu, W.-Q. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. Organic & Biomolecular Chemistry (RSC). Available at:[Link]

  • Saebi, A., et al. (2023). Design and synthesis of mirror image fluorescent nucleotide reversible terminator, (L)-3ʹ-O-azidomethyl-dGTP-N3-fluorophore and (D)-9°N DNA polymerase. bioRxiv. Available at:[Link]

  • Thiazolidine Deprotection Using an Organic Solvent Extractable Aldehyde Scavenger for One-Pot Four-Segment Ligation. (2020). Organic Letters (ACS). Available at:[Link]

Sources

Foundational

Engineering Conformational Rigidity: The Stereochemical and Thermodynamic Profile of Fmoc-D-Thz-OH in Peptidomimetics

Executive Summary As the field of peptide therapeutics matures, overcoming the inherent conformational flexibility and proteolytic susceptibility of linear sequences remains a primary objective. Fmoc-D-thiazolidine-4-car...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the field of peptide therapeutics matures, overcoming the inherent conformational flexibility and proteolytic susceptibility of linear sequences remains a primary objective. Fmoc-D-thiazolidine-4-carboxylic acid (Fmoc-D-Thz-OH) has emerged as an indispensable building block for introducing localized structural constraints. By replacing the C γ atom of a standard proline ring with a sulfur heteroatom and inverting the stereocenter to the D-configuration, D-Thz fundamentally alters the stereoelectronic landscape of the peptide backbone. This whitepaper details the mechanistic causality behind D-Thz's conformational rigidity, its thermodynamic impact on cis-trans isomerization, and provides self-validating protocols for its implementation in modern drug development.

The Stereoelectronic Foundation of D-Thiazolidine-4-carboxylic Acid

Proline is unique among proteinogenic amino acids because its side chain cyclizes onto the backbone nitrogen, restricting the ϕ torsion angle. This structural anomaly allows the preceding peptidyl-prolyl amide bond to populate both cis and trans conformations in biologically relevant proportions 1. However, standard proline often lacks the extreme rigidity required to force specific secondary structures in short synthetic peptides.

Enter Thiazolidine-4-carboxylic acid (Thz). The introduction of a sulfur atom into the five-membered ring creates a profound stereoelectronic shift:

  • Ring Puckering Biases: The C–S bond is significantly longer than a C–C bond, and the C–S–C bond angle is more acute. This geometric constraint biases the thiazolidine ring toward a specific S γ -exo pucker, reducing the entropic freedom of the ring compared to the rapidly interconverting endo/exo states of standard proline 2.

  • The D-Stereochemical Advantage: While L-Thz mimics the native trajectory of L-proline, the D-enantiomer (D-Thz) acts as a potent structural disruptor. When incorporated into a sequence of L-amino acids (forming a heterochiral L-Xaa-D-Thz dyad), the inverted stereocenter at C4 strongly induces a Type II' β -turn . This is a highly sought-after motif for nucleating β -hairpins and stabilizing cyclic peptides [[3]]().

Stereoelectronic_Logic N1 Xaa - D-Thz Amide Bond N2 Sulfur Heteroatom Substitution N1->N2 N3 D-Stereocenter (C4) N1->N3 N4 Lowered Rotational Barrier N2->N4 Reduced C-N double bond character N5 Sγ-exo Ring Pucker N2->N5 Altered bond lengths/angles N6 Type II' β-Turn Induction N3->N6 Heterochiral steric clash N4->N6 N5->N6

Causality of D-Thz stereoelectronic effects leading to β-turn induction.

Thermodynamic Modulation of the Cis-Trans Equilibrium

The most critical parameter for scientists utilizing D-Thz is its impact on the cis-trans isomerization of the preceding amide bond. The sulfur atom exerts an electron-withdrawing inductive effect that pulls electron density away from the peptide bond.

Causality of Lowered Activation Energy: By reducing the electron density of the amide linkage, the partial double-bond character of the C–N bond is diminished. This significantly lowers the activation energy ( Ea​ ) barrier for rotation around the ω torsion angle. Consequently, pseudoprolines like Thz exhibit enhanced rate constants for cis-trans isomerization compared to their standard proline analogs 4. Furthermore, the altered steric bulk of the thiazolidine ring shifts the thermodynamic equilibrium, resulting in a substantially higher population of the cis conformer in solution.

Quantitative Conformational Data

Table 1: Comparative Thermodynamic Parameters of Proline and Thiazolidine Analogs (Aqueous Model Peptides)

Amino Acid AnalogRing HeteroatomTrans-to-Cis Barrier ( ΔG‡ )Equilibrium Cis PopulationPreferred Ring Pucker
L-Proline C γ (CH 2​ )~20.0 kcal/mol5 - 10%C γ -endo / C γ -exo
D-Proline C γ (CH 2​ )~20.0 kcal/mol5 - 10%C γ -endo / C γ -exo
L-Thz S γ ~16.5 - 18.0 kcal/mol20 - 30%S γ -exo
D-Thz S γ ~16.5 - 18.0 kcal/mol 20 - 30% S γ -exo

(Note: While D-Thz and L-Thz share identical scalar thermodynamic values in an achiral vacuum, their integration into an L-amino acid peptide chain creates diastereomeric environments with distinct localized folding trajectories 4.)

Self-Validating Experimental Methodologies

To successfully leverage Fmoc-D-Thz-OH, researchers must prevent epimerization during synthesis and accurately quantify the resulting conformational states. The following protocols are designed as self-validating systems , meaning they contain internal checkpoints to guarantee data integrity.

Protocol 1: Stereoretentive Solid-Phase Peptide Synthesis (SPPS)

Causality: D-Thz is sterically hindered and its C α proton is highly susceptible to base-catalyzed epimerization if activated with strong, basic uronium salts (e.g., HATU/DIEA). To preserve the critical D-configuration, a mildly acidic carbodiimide/oxime coupling strategy is mandatory.

  • Resin Preparation: Swell Rink Amide AM resin (0.1 mmol scale) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min). Wash thoroughly with DMF (5x).

  • Activation & Coupling:

    • Dissolve Fmoc-D-Thz-OH (3 eq, 0.3 mmol) and Oxyma Pure (3 eq, 0.3 mmol) in 2 mL DMF.

    • Add N,N'-Diisopropylcarbodiimide (DIC) (3 eq, 0.3 mmol).

    • Add the mixture to the resin and agitate at room temperature for 2 hours.

  • Self-Validation Checkpoint (Micro-cleavage):

    • Action: Withdraw ~5 mg of resin. Cleave using TFA/TIS/H 2​ O (95:2.5:2.5) for 1 hour. Evaporate, dissolve in MeCN/H 2​ O, and analyze via UPLC-MS.

    • Validation Criteria: The target mass must represent >95% of the Total Ion Chromatogram (TIC).

    • Failure Mode: If a twin peak with the exact same mass is observed, epimerization has occurred. Corrective action: Discard the batch, lower the coupling temperature to 0°C, and ensure Oxyma is fully dissolved before DIC addition.

  • Global Cleavage: Cleave the final peptide using TFA/TIS/H 2​ O/EDT (92.5:2.5:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

SPPS_Workflow N1 Fmoc-D-Thz-OH N2 Activation (DIC / Oxyma Pure) N1->N2 N3 Coupling to Resin (Room Temp, 2h) N2->N3 Stereoretentive N4 QC Checkpoint: Micro-cleavage UPLC-MS N3->N4 N5 Pass: Global Cleavage N4->N5 >95% Purity, Single Peak N6 Fail: Re-optimize (0°C) N4->N6 Twin Peaks (Epimerization)

Self-validating SPPS workflow for the stereoretentive incorporation of Fmoc-D-Thz-OH.

Protocol 2: NMR-Based Cis/Trans Quantification

Causality: Because the cis and trans isomers exchange slowly on the NMR timescale, they appear as distinct sets of resonances. ROESY (Rotating-frame Overhauser Effect Spectroscopy) is strictly required over NOESY for mid-sized peptides (1000–3000 Da) because their molecular correlation times often result in zero-crossing of the NOE signal, whereas ROESY guarantees positive cross-peaks regardless of molecular weight.

  • Sample Preparation: Dissolve the purified peptide to a concentration of 2–5 mM in 600 µL of 90% H 2​ O / 10% D 2​ O (buffered to pH 4.5 to slow amide proton exchange).

  • Acquisition: Acquire a 1D 1 H spectrum and a 2D ROESY spectrum (mixing time 200–300 ms) at 298 K on a 600 MHz spectrometer.

  • Self-Validation Checkpoint (Integration Calibration):

    • Action: Identify an isolated, conformationally invariant resonance (e.g., a distant aromatic proton). Integrate this peak for both the minor and major spin systems.

    • Validation Criteria: The sum of these two integrals must be calibrated to exactly 1.00. If the baseline is distorted, apply manual baseline correction before proceeding.

  • Quantification: Locate the H α proton of the residue immediately preceding the D-Thz. The trans isomer typically shows strong sequential H α (i) to H δ (i+1) ROE cross-peaks, while the cis isomer shows strong H α (i) to H α (i+1) cross-peaks. Integrate the 1D H α peaks corresponding to these validated spin systems to calculate the exact cis/trans ratio.

Advanced Applications in Therapeutics

Beyond basic structural rigidity, Fmoc-D-Thz-OH serves two advanced functions in modern drug development:

  • Synthesis of Mirror-Image (D)-Proteins: In the development of entirely D-amino acid proteins (which are entirely resistant to natural proteases), D-Thz is utilized during Native Chemical Ligation (NCL). It acts as a protected D-cysteine surrogate. Following the ligation of two D-peptide fragments, the thiazolidine ring of the D-Thz residue is chemically opened (typically using methoxyamine) to reveal a free, native D-cysteine at the ligation junction [[5]]().

  • Proteolytic Shielding via Cyclization: By forcing the peptide backbone into a Type II' β -turn, D-Thz pre-organizes linear precursors for head-to-tail cyclization. The resulting cyclic peptides exhibit vastly improved pharmacokinetic profiles, as the rigidified backbone and unnatural D-stereocenter prevent the peptide from adapting to the active sites of endogenous proteases 3.

References

  • Proline Cis−Trans Isomerization and Protein Folding. ResearchGate. Available at: 1

  • Definition of the backbone and thiazolidine ring torsion angles for Ac–Thp–OMe. ResearchGate. Available at: 2

  • Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy. NIH. Available at: 3

  • Cis−Trans Isomerization and Puckering of Pseudoproline Dipeptides. ACS Publications. Available at: 4

  • Design and synthesis of mirror image fluorescent nucleotide reversible terminator. bioRxiv. Available at: 5

Sources

Exploratory

Decoding the Mechanism of Thiazolidine Ring Opening in Fmoc-D-Thz-OH

An In-Depth Technical Guide for Advanced Peptide Synthesis and Native Chemical Ligation Executive Summary Fmoc-D-Thz-OH (N-α-Fmoc-D-thiazolidine-4-carboxylic acid) is a highly specialized building block utilized in solid...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Advanced Peptide Synthesis and Native Chemical Ligation

Executive Summary

Fmoc-D-Thz-OH (N-α-Fmoc-D-thiazolidine-4-carboxylic acid) is a highly specialized building block utilized in solid-phase peptide synthesis (SPPS). It functions as a masked D-cysteine, playing a critical role in Native Chemical Ligation (NCL) by preventing premature cyclization or uncontrolled oligomerization of intermediate peptide fragments. Because the thiazolidine (Thz) ring is exceptionally stable against standard trifluoroacetic acid (TFA) cleavage cocktails, unmasking the 1,2-aminothiol requires highly specific, orthogonal chemical conditions. This whitepaper dissects the chemical causality behind the three primary mechanisms of Thz ring opening, providing self-validating protocols for drug development professionals and synthetic chemists.

The Strategic Role of Fmoc-D-Thz-OH in Peptide Chemistry

In the assembly of large proteins via sequential NCL, middle peptide segments must contain both an N-terminal cysteine and a C-terminal thioester. If the N-terminal cysteine is left unprotected, it will rapidly react with its own C-terminal thioester, leading to unwanted head-to-tail cyclization[1].

Fmoc-D-Thz-OH solves this by masking the 1,2-aminothiol as a stable 1,3-thiazolidine ring. Once the C-terminal thioester has successfully ligated to the preceding fragment, the Thz ring must be quantitatively opened to reveal the free D-cysteine, priming the chain for the next sequential ligation[2].

Mechanistic Pathways of Thiazolidine Ring Opening

Pathway A: Acid-Mediated Methoxyamine Scavenging (The Gold Standard)

The most widely adopted unmasking strategy relies on manipulating a dynamic chemical equilibrium. In aqueous acidic media, the thiazolidine ring undergoes reversible protonation and ring-opening to form an iminium intermediate, which subsequently hydrolyzes into a free thiol and formaldehyde[1].

Because this equilibrium heavily favors the closed Thz ring, a potent α -effect nucleophile—typically methoxyamine (MeONH₂)—must be introduced. Methoxyamine irreversibly scavenges the transiently released formaldehyde to form a stable oxime, driving the reaction to completion via Le Chatelier's principle[2].

The Causality of pH Control: The reaction mandates a strict pH window of 3.5 to 4.0. If the pH drops below 3.0, the primary amine of methoxyamine (pKa ≈ 4.6) becomes fully protonated, completely neutralizing its nucleophilicity. Conversely, at pH > 5.0, the thiazolidine nitrogen is insufficiently protonated to initiate the ring-opening sequence.

Pathway B: Disulfide-Trapping via 2,2'-Dipyridyl Disulfide (DPDS)

A major limitation of the methoxyamine approach is that residual MeONH₂ can nucleophilically attack and destroy C-terminal thioesters in subsequent one-pot ligations, necessitating a tedious HPLC purification step. To circumvent this, Katayama et al. developed a DPDS-mediated oxidative ring-opening mechanism[3].

Under weakly acidic conditions, the protonated thiazolidine sulfur is directly attacked by DPDS. This yields an S-pyridylsulfenylated cysteine intermediate, followed by rapid hydrolysis of the imine. The Causality of Reagent Selection: DPDS does not degrade thioesters. The resulting Cys(S-Pyr) is perfectly primed for one-pot NCL; the addition of a reducing agent (like TCEP) in the subsequent NCL buffer seamlessly reduces the disulfide to yield the active N-terminal cysteine without intermediate purification[3].

Visualizing the Mechanistic Pathways

G Thz Fmoc-D-Thz-OH (Closed Ring) Protonation Protonation (pH 3.5-4.0) Thz->Protonation Step 1 Iminium Iminium Intermediate (Dynamic Equilibrium) Protonation->Iminium Ring Opening Iminium->Protonation Hydrolysis Hydrolysis (+ H2O) Iminium->Hydrolysis Step 2 Products Free D-Cysteine + Formaldehyde Hydrolysis->Products Cleavage Methoxyamine Methoxyamine (MeONH2) Products->Methoxyamine Scavenging Oxime Stable Oxime (Irreversible) Methoxyamine->Oxime Condensation

Fig 1: Methoxyamine-driven equilibrium shift for thiazolidine ring opening.

G Thz N-terminal Thz Peptide Protonated Protonated Thz (Weak Acid) Thz->Protonated DPDS 2,2'-Dipyridyl Disulfide (DPDS) Attack Thiolate Attack on DPDS DPDS->Attack Protonated->Attack + DPDS Imine Imine Intermediate (S-Pyridylsulfenylated) Attack->Imine Hydrolysis Hydrolysis (+ H2O) Imine->Hydrolysis Final S-Pyridylsulfenylated D-Cysteine Hydrolysis->Final Ready for NCL

Fig 2: DPDS-mediated oxidative ring opening to yield S-pyridylsulfenylated Cys.

Comparative Analysis of Ring-Opening Strategies

To optimize synthetic workflows, researchers must select the unmasking strategy that aligns with their downstream purification capabilities and peptide stability profiles.

ParameterMethoxyamine ScavengingDPDS Oxidative TrappingMetal-Catalyzed (Pd/Ag)
Reagent Concentration 0.2 - 0.4 M MeONH₂5 - 10 mM DPDS1 - 5 mM Pd(II) or Ag(I)
Optimal pH 3.5 - 4.04.0 - 5.06.5 - 7.5
Reaction Temperature 37 °C50 °C25 - 37 °C
Reaction Time 8 - 16 hours2 hours2 - 4 hours
Mass Shift (Δ Da) -12.01 Da (Loss of Carbon)+109.15 Da (S-Pyr addition)-12.01 Da
One-Pot NCL Compatibility Low (Requires HPLC purification)High (Directly compatible)Moderate (Metals may interfere)

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate success can be quantitatively verified before proceeding to complex ligation steps.

Protocol 1: Methoxyamine-Mediated Unmasking

Best for standard sequential NCL where intermediate HPLC purification is planned.

  • Buffer Preparation: Prepare a denaturing buffer containing 6 M Guanidine·HCl and 0.2 M Na₂HPO₄. Dissolve methoxyamine hydrochloride to a final concentration of 0.4 M.

  • pH Adjustment (Critical): Adjust the pH strictly to 3.5–4.0 using 1 M HCl or NaOH. Verify with a calibrated pH meter.

  • Reaction: Dissolve the lyophilized Thz-peptide to a concentration of 1–2 mM. Incubate the mixture at 37 °C for 8–16 hours under gentle agitation.

  • Self-Validation (QC): Analyze a 2 µL aliquot via LC-MS. The reaction is deemed complete when the primary peak exhibits a mass shift of exactly -12.01 Da (corresponding to the loss of the methylene bridge).

  • Purification: Purify the reaction mixture via RP-HPLC to remove all excess methoxyamine prior to the next NCL step[1].

Protocol 2: DPDS-Mediated One-Pot Unmasking

Best for advanced one-pot multi-segment ligations where intermediate purification leads to unacceptable yield losses.

  • Buffer Preparation: Prepare a 6 M Guanidine·HCl buffer adjusted to pH 4.0.

  • Reagent Addition: Add 2,2'-Dipyridyl disulfide (DPDS) to achieve a final concentration of 10 mM.

  • Reaction: Dissolve the Thz-peptide to 1 mM and incubate at 50 °C for 2 hours.

  • Self-Validation (QC): Monitor the reaction via LC-MS. The successful trapping of the ring-opened intermediate is confirmed by a mass shift of +109.15 Da (addition of the S-pyridyl group)[3].

  • In Situ Reduction: For the subsequent NCL step, directly add the next thioester peptide fragment along with 20 mM TCEP and 4-mercaptophenylacetic acid (MPAA). The TCEP will rapidly reduce the S-Pyr group in situ, yielding the free N-terminal cysteine without requiring HPLC purification.

Conclusion

The strategic unmasking of Fmoc-D-Thz-OH is a cornerstone of modern chemical protein synthesis. While methoxyamine scavenging remains the highly reliable gold standard for isolated fragment synthesis, the DPDS oxidative trapping method represents a significant leap forward for one-pot methodologies. By understanding the thermodynamic and kinetic causality behind these mechanisms, researchers can drastically improve the yield, purity, and scalability of synthetic biologics.

References

  • One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups Organic & Biomolecular Chemistry URL:[Link]

  • Application of 2,2′-dipyridyl disulfide-mediated thiazolidine ring-opening reaction to glycoprotein synthesis: Total chemical synthesis of evasin-3 Journal of Peptide Science URL:[Link]

  • Native Chemical Ligation of Peptides and Proteins Current Protocols in Chemical Biology URL:[Link]

Sources

Foundational

Overcoming Peptide Synthesis Bottlenecks: A Technical Review of Fmoc-D-Thz-OH and Thiazolidine Pseudoproline Analogs

Executive Summary The synthesis of long, complex, or highly hydrophobic peptides via Solid-Phase Peptide Synthesis (SPPS) is frequently derailed by the spontaneous formation of secondary structures—most notably, intermol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of long, complex, or highly hydrophobic peptides via Solid-Phase Peptide Synthesis (SPPS) is frequently derailed by the spontaneous formation of secondary structures—most notably, intermolecular β-sheets. These structures cause severe peptide aggregation, leading to poor solvation, depressed coupling kinetics, and ultimately, synthesis failure[1]. Pseudoproline (ΨPro) dipeptides were engineered to bypass this kinetic barrier. Among these, Fmoc-D-Thz-OH (Fmoc-D-thiazolidine-4-carboxylic acid) has emerged as a critical orthogonal tool. Derived from cysteine, the thiazolidine ring not only disrupts aggregation but also serves as a highly stable, masked N-terminal cysteine crucial for sequential Native Chemical Ligation (NCL)[2].

This technical guide dissects the mechanistic causality of Fmoc-D-Thz-OH, explores its structural applications, and provides field-proven, self-validating protocols for its integration into modern peptide drug development.

Mechanistic Foundations: The "Kink" Effect

The core utility of pseudoproline analogs lies in their stereochemical mimicry of proline. Standard amino acids in a growing peptide chain overwhelmingly favor the trans-amide bond conformation, which facilitates linear extended structures that readily hydrogen-bond with adjacent chains to form β-sheets[1].

When Fmoc-D-Thz-OH is incorporated, the steric bulk of the five-membered thiazolidine ring alters the thermodynamic equilibrium of the preceding peptide bond, inducing a strong preference for the cis-amide conformation[3]. This cis-isomerization introduces a sharp "kink" into the peptide backbone.

Causality in Action: The physical kink breaks the spatial linearity required for intermolecular hydrogen bonding. By preventing the alignment of the peptide backbone, the growing chain remains highly solvated and accessible to incoming activated amino acids, drastically improving coupling efficiency[3].

Mechanism A Growing Peptide Chain B Intermolecular H-Bonding A->B Standard SPPS D Incorporate Fmoc-D-Thz-OH A->D Pseudoproline Strategy C Beta-Sheet Aggregation (Synthesis Failure) B->C E Cis-Amide Bond Induction ('Kink' Formation) D->E F Disruption of H-Bonding E->F F->B Prevents G High Solvation & Coupling Efficiency F->G

Mechanistic pathway of pseudoproline-induced beta-sheet disruption during peptide synthesis.

Strategic Applications in Native Chemical Ligation (NCL)

While oxazolidine-based pseudoprolines (derived from Ser/Thr) are highly labile to Trifluoroacetic Acid (TFA) and are cleaved during standard SPPS final deprotection, thiazolidine rings are highly stable to standard TFA cleavage cocktails [4].

This differential stability makes Fmoc-D-Thz-OH indispensable for Sequential Native Chemical Ligation . NCL requires an unprotected N-terminal cysteine to react with a C-terminal thioester[5]. When synthesizing a massive protein requiring three or more peptide fragments, the internal fragments must possess both a C-terminal thioester and an N-terminal cysteine. If the N-terminal cysteine is left unprotected, the fragment will rapidly cyclize or oligomerize with itself.

By synthesizing the internal fragment with an N-terminal Fmoc-D-Thz-OH, the cysteine is "masked." The fragment can safely participate in a ligation at its C-terminus. Once complete, the thiazolidine ring is selectively unmasked to reveal the native cysteine, priming the intermediate for the next ligation step[2][6].

NCL_Workflow A Peptide Fragment 1 (C-terminal Thioester) C NCL Reaction (Thz-linked Intermediate) A->C pH 7.0, Thiol Catalyst B Peptide Fragment 2 (N-terminal Fmoc-D-Thz) B->C D Thiazolidine Unmasking (Methoxyamine-HCl) C->D Ring Opening E Native Ligation Product (N-terminal Cys) D->E Yields Native Cys

Workflow of sequential Native Chemical Ligation using Fmoc-D-Thz-OH for N-terminal Cys masking.

Self-Validating Experimental Protocols

Protocol 1: Acylation onto an N-terminal Thiazolidine Residue

Causality Note: The presence of the sulfur heteroatom in the thiazolidine ring withdraws electron density, severely reducing the nucleophilicity of the secondary amine at position 3[3]. Standard coupling reagents (e.g., DIC/Oxyma) will result in incomplete acylation. Highly reactive uronium salts (HATU) are mandatory.

  • Fmoc Deprotection: Treat the Thz-terminated peptide-resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (6×).

  • Amino Acid Pre-activation: In a separate vial, dissolve 4.0 equivalents of the incoming Fmoc-Xaa-OH and 3.9 equivalents of HATU in a minimal volume of DMF. Add 8.0 equivalents of N,N-Diisopropylethylamine (DIEA). Stir for 2 minutes to form the highly reactive O-At ester.

  • Coupling: Transfer the activated solution to the resin. Agitate at room temperature for an extended duration (2 to 4 hours), or apply microwave assistance (75°C for 15 minutes).

  • Validation (Chloranil Test): Wash the resin with DMF (6×). Perform a Chloranil test (not a standard Kaiser test, as primary amines are absent). A negative result (colorless/yellow beads) confirms complete coupling; a blue/green result indicates unreacted secondary amines, requiring a double coupling.

Protocol 2: Thiazolidine Ring Unmasking for NCL

Causality Note: Because the Thz ring resists TFA[4], unmasking requires a chemoselective nucleophilic attack. Methoxyamine acts as a potent alpha-effect nucleophile that traps the formaldehyde released during the acid-catalyzed ring-opening, forming a stable oxime and irreversibly driving the equilibrium to the free cysteine[6].

  • Ligation Completion: Ensure the primary NCL reaction between the thioester and the Thz-peptide is complete via LC-MS monitoring.

  • Acidification: Adjust the pH of the denaturing ligation buffer (e.g., 6 M Guanidine-HCl, 200 mM phosphate) to pH 4.0 using dilute HCl. Why pH 4.0? Acidic conditions are required to protonate the thiazolidine nitrogen, facilitating the ring-opening to an iminium intermediate[6].

  • Methoxyamine Addition: Add solid Methoxyamine-HCl to the reaction mixture to achieve a final concentration of 0.2 M.

  • Incubation: Incubate the mixture at 37°C for 8 to 12 hours.

  • Validation & Purification: Monitor the conversion via analytical RP-HPLC. The unmasked peptide will typically elute slightly earlier than the Thz-protected precursor due to the loss of the hydrophobic methylene group. Purify via preparative RP-HPLC.

Quantitative Data & Comparative Analysis

To guide synthesis design, the physicochemical properties and comparative stabilities of pseudoproline analogs are summarized below.

Table 1: Physicochemical Profile of Fmoc-D-Thz-OH [7]

PropertyValue / Specification
Chemical Name (4S)-3-[(9H-fluoren-9-ylmethoxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid
CAS Number 198545-89-0
Molecular Formula C₁₉H₁₇NO₄S
Molecular Weight 355.4 g/mol
Melting Point 151 - 159 °C
Optical Rotation [a]D20 = +70 ± 2º (C=1 in DMF)
Appearance White crystalline powder

Table 2: Comparative Stability of Pseudoproline Analogs [4]

Pseudoproline TypeParent Amino AcidRing HeteroatomsTFA Cleavage StabilityPrimary Application
Oxazolidine Serine / ThreonineN, OHighly Labile (Cleaves in 1-2 hours in 95% TFA)Routine SPPS β-sheet disruption; standard peptide synthesis.
Thiazolidine CysteineN, SHighly Stable (Requires 36h+ in TFA, or specific unmasking agents)Orthogonal masking for Sequential NCL; macrocyclization enhancement.

Conclusion

Fmoc-D-Thz-OH represents a masterclass in applied stereochemistry. By exploiting the thermodynamic preference for cis-amide bonds, it effectively neutralizes the kinetic traps of β-sheet aggregation during SPPS. Furthermore, its unique resistance to standard acidic cleavage elevates it from a mere solubilizing agent to an essential orthogonal protecting group for Native Chemical Ligation. Mastery of thiazolidine chemistry—specifically the nuances of secondary amine acylation and chemoselective unmasking—is a mandatory competency for scientists engineering the next generation of complex synthetic proteins and macrocyclic therapeutics.

References

  • Native Chemical Ligation of Peptides and Proteins - PMC (NIH). Available at: [Link]

  • Native Chemical Ligation: A Boon to Peptide Chemistry - MDPI. Available at: [Link]

  • One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups - RSC. Available at:[Link]

  • Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis - Journal of the American Chemical Society (ACS). Available at: [Link]

  • Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis - Organic Letters (ACS). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Incorporation of Fmoc-D-Thz-OH in Solid-Phase Peptide Synthesis

Introduction: Navigating the Challenges of Sterically Hindered Residues with Fmoc-D-Thz-OH In the intricate world of solid-phase peptide synthesis (SPPS), the incorporation of sterically hindered amino acids presents a s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Challenges of Sterically Hindered Residues with Fmoc-D-Thz-OH

In the intricate world of solid-phase peptide synthesis (SPPS), the incorporation of sterically hindered amino acids presents a significant hurdle to achieving high-purity target peptides. Fmoc-D-Thz-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-D-thiazolidine-4-carboxylic acid, is a crucial building block that, while offering unique conformational constraints beneficial for drug design, falls squarely into this challenging category. As a cyclic analog of cysteine, its thiazolidine ring structure imposes significant steric bulk around the secondary amine, impeding acylation and demanding carefully optimized coupling strategies.

This comprehensive guide provides a deep dive into the chemical principles and practical applications of Fmoc-D-Thz-OH coupling in SPPS. We will explore the mechanistic challenges, dissect the rationale behind reagent selection, and present detailed, field-proven protocols to empower researchers, scientists, and drug development professionals to confidently and efficiently incorporate this valuable residue into their synthetic peptides.

The Mechanistic Landscape: Understanding the Hurdles of Fmoc-D-Thz-OH Coupling

The primary obstacle in the acylation of Fmoc-D-Thz-OH lies in the steric hindrance imposed by its rigid, five-membered thiazolidine ring. This structure, akin to that of proline and other N-alkylated amino acids, restricts the accessibility of the secondary amine for incoming activated carboxyl groups. This can lead to sluggish reaction kinetics and incomplete couplings, ultimately resulting in deletion sequences that are often difficult to separate from the desired product.

Furthermore, the α-proton of cysteine and its derivatives is known to be susceptible to base-catalyzed epimerization during activation. While the cyclic nature of the thiazolidine ring in Fmoc-D-Thz-OH can mitigate this to some extent compared to its linear counterpart, Fmoc-D-Cys(Trt)-OH, the risk of racemization, particularly with highly activating reagents and strong bases, remains a critical consideration.

The stability of the thiazolidine ring itself is another important factor. While generally stable to the mildly basic conditions of Fmoc deprotection and the strong acidic conditions of final cleavage with trifluoroacetic acid (TFA), prolonged exposure to certain reagents or elevated temperatures could potentially lead to ring-opening or other side reactions.

Strategic Reagent Selection: A Comparative Analysis for Optimal Coupling

The choice of coupling reagent is paramount for the successful incorporation of Fmoc-D-Thz-OH. The ideal reagent should provide a high level of activation to overcome steric hindrance while minimizing the risk of racemization. Below is a comparative overview of commonly employed coupling reagents, with recommendations tailored for this challenging amino acid.

Coupling Reagent ClassExamplesActivation MechanismAdvantages for Fmoc-D-Thz-OHDisadvantages & Mitigation
Uronium/Aminium Salts HATU, HBTU, HCTU, COMUFormation of highly reactive OAt- or OBt-esters.High reactivity, rapid coupling kinetics. HATU is often preferred for its superior performance with hindered couplings.Potential for racemization with strong bases. Use of a weaker base like collidine or N-methylmorpholine (NMM) is recommended over DIPEA.
Phosphonium Salts PyBOP, PyAOPFormation of reactive phosphonium esters.High reactivity, particularly effective for hindered couplings.Byproducts can be difficult to remove.
Carbodiimides DIC, EDCFormation of an O-acylisourea intermediate, which then reacts with an additive.Lower cost. When used with additives like HOBt or Oxyma, racemization can be effectively suppressed.Slower reaction times compared to onium salts. DIC is preferred in SPPS as the dicyclohexylurea byproduct of DCC is insoluble.

Key Recommendation: For routine coupling of Fmoc-D-Thz-OH, HATU in the presence of a non-nucleophilic base such as collidine or N-methylmorpholine (NMM) is the recommended starting point. This combination offers a robust balance of high reactivity and minimized risk of racemization. For particularly challenging sequences, a double coupling protocol may be necessary.

Experimental Protocols: From Resin Preparation to Final Cleavage

The following protocols provide a detailed, step-by-step guide for the successful incorporation of Fmoc-D-Thz-OH into a peptide sequence using manual or automated SPPS.

Protocol 1: Standard Fmoc-D-Thz-OH Coupling using HATU

This protocol is recommended for the initial attempt at coupling Fmoc-D-Thz-OH.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-D-Thz-OH (3-5 equivalents)

  • HATU (3-5 equivalents)

  • Collidine or N-Methylmorpholine (NMM) (6-10 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes prior to deprotection.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat with a fresh portion of 20% piperidine in DMF for 10 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by a final DMF wash (3x).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Thz-OH and HATU in DMF. Add collidine or NMM and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a qualitative ninhydrin (Kaiser) test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin thoroughly with DMF (5x) to remove excess reagents and byproducts.

  • Capping (Optional): If the ninhydrin test is positive after the initial coupling, a second coupling can be performed. Alternatively, any unreacted amines can be capped using a solution of acetic anhydride and a non-nucleophilic base in DMF to prevent the formation of deletion sequences.

Protocol 2: Double Coupling Strategy for Difficult Sequences

For sequences where a single coupling of Fmoc-D-Thz-OH is incomplete, a double coupling protocol is recommended.

Procedure:

  • Follow steps 1-6 of Protocol 1.

  • If the ninhydrin test is positive, repeat steps 3-6 of Protocol 1 with a fresh solution of activated Fmoc-D-Thz-OH.

  • After the second coupling, wash the resin as described in step 6 of Protocol 1.

  • Proceed with the next deprotection and coupling cycle.

Protocol 3: Final Cleavage and Deprotection

The thiazolidine ring of Fmoc-D-Thz-OH is stable to standard TFA cleavage conditions.

Materials:

  • Peptide-resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

Procedure:

  • Wash the fully assembled peptide-resin with DCM and dry under a stream of nitrogen.

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

Visualizing the Workflow: A Guide to Success

To further clarify the process, the following diagrams illustrate the key steps and decision-making points in the incorporation of Fmoc-D-Thz-OH.

SPPS_Workflow start Fmoc-Deprotected Peptide-Resin pre_activation Pre-activate: Fmoc-D-Thz-OH + HATU + Collidine/NMM start->pre_activation coupling Coupling (1-2 hours) pre_activation->coupling wash Wash Resin (DMF, DCM) coupling->wash ninhydrin Ninhydrin Test next_cycle Proceed to Next Cycle ninhydrin->next_cycle Negative double_coupling Double Coupling (Repeat Activation & Coupling) ninhydrin->double_coupling Positive capping Capping (Acetic Anhydride) ninhydrin->capping Positive after Double Coupling wash->ninhydrin wash->ninhydrin end Incorporation Complete double_coupling->wash capping->next_cycle

Caption: Experimental workflow for Fmoc-D-Thz-OH incorporation.

Reagent_Selection title Choosing the Right Coupling Reagent for Fmoc-D-Thz-OH reagent Coupling Reagent Choice uranium Uronium/Aminium (HATU, HBTU) reagent->uranium phosphonium Phosphonium (PyBOP) reagent->phosphonium carbodiimide Carbodiimide (DIC + HOBt/Oxyma) reagent->carbodiimide uranium_adv Advantage: High Reactivity uranium->uranium_adv uranium_disadv Caution: Racemization Risk (Mitigate with weaker base) uranium->uranium_disadv phosphonium_adv Advantage: Effective for Hindered Couplings phosphonium->phosphonium_adv phosphonium_disadv Caution: Byproduct Removal phosphonium->phosphonium_disadv carbodiimide_adv Advantage: Low Racemization (with additive) carbodiimide->carbodiimide_adv carbodiimide_disadv Caution: Slower Kinetics carbodiimide->carbodiimide_disadv

Caption: Decision tree for coupling reagent selection.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Incomplete Coupling (Positive Ninhydrin Test) Insufficient activation or coupling time due to steric hindrance.Perform a double coupling (Protocol 2). Increase coupling time to 4 hours or overnight. Consider switching to a more potent coupling reagent like HATU if not already in use.
Deletion of the Target Amino Acid Incomplete coupling followed by successful coupling of the subsequent amino acid.Ensure complete coupling at each step using the ninhydrin test. Implement capping of unreacted amines if double coupling is unsuccessful.
Racemization Use of a strong base (e.g., DIPEA) with a highly activating reagent. Elevated temperature.Replace DIPEA with a weaker base such as collidine or NMM. Avoid elevated temperatures for the coupling of Fmoc-D-Thz-OH.
Unexpected Mass in Final Product Potential side reactions of the thiazolidine ring or other protecting groups.Ensure high-purity reagents and solvents. Minimize exposure to harsh conditions. Analyze the unexpected mass to identify the potential side product and adjust the synthesis strategy accordingly.

Conclusion: Mastering the Incorporation of Fmoc-D-Thz-OH

The successful incorporation of Fmoc-D-Thz-OH into synthetic peptides is an achievable goal with a clear understanding of the underlying chemical principles and the application of optimized protocols. By acknowledging the challenges of steric hindrance and potential side reactions, and by making informed choices regarding coupling reagents and reaction conditions, researchers can effectively utilize this valuable building block. The protocols and troubleshooting guide provided herein serve as a robust framework for navigating the complexities of SPPS with sterically demanding residues, ultimately enabling the synthesis of high-purity peptides for a wide range of scientific and therapeutic applications.

References

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214. [Link]

  • Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404-3409. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504. [Link]

  • Kates, S. A., Minor, C. A., Shroff, H., Haaseth, R. C., Triolo, S. A., & Albericio, F. (1993). Racemization studies of Nα-9-fluorenylmethyloxycarbonyl (Fmoc) amino acids during solid-phase peptide synthesis using 1H NMR. International journal of peptide and protein research, 42(2), 113-119. [Link]

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

Application

Protocol for incorporating Fmoc-D-Thz-OH into cyclic peptides

Application Note: Strategic Incorporation of Fmoc-D-Thz-OH in Conformationally Constrained Cyclic Peptides Executive Summary The integration of Fmoc-D-thiazolidine-4-carboxylic acid (Fmoc-D-Thz-OH) into cyclic peptide sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Incorporation of Fmoc-D-Thz-OH in Conformationally Constrained Cyclic Peptides

Executive Summary

The integration of Fmoc-D-thiazolidine-4-carboxylic acid (Fmoc-D-Thz-OH) into cyclic peptide scaffolds is a powerful strategy for rigidifying peptide backbones and enhancing metabolic stability. However, the unique structural properties of this proline surrogate introduce significant synthetic challenges, most notably a high propensity for base-catalyzed epimerization. This application note details the mechanistic causality behind these side reactions and provides a self-validating, step-by-step protocol for the high-fidelity synthesis and macrocyclization of D-Thz-containing peptides.

Structural Rationale & The Epimerization Paradox

Fmoc-D-Thz-OH (CAS: 198545-89-0) features a five-membered thiazolidine ring that restricts the ϕ and ψ dihedral angles of the peptide backbone, functioning as a conformationally constrained D-proline analog[1],[2]. In cyclic peptides, this rigidity is leveraged to pre-organize the macrocyclic structure, enhancing target affinity and proteolytic resistance[3].

The Causality of Epimerization: During Solid-Phase Peptide Synthesis (SPPS), the activation of Fmoc-D-Thz-OH is fraught with stereochemical risks. Epimerization primarily occurs via direct abstraction by tertiary amine bases (e.g., DIPEA) commonly used with uronium/aminium coupling reagents like HATU[4]. The basic environment promotes the formation of an anionic enolate or an azlactone intermediate. Subsequent re-protonation is non-stereoselective, resulting in a diastereomeric mixture that is notoriously difficult to separate via RP-HPLC[4].

Epimerization Start Fmoc-D-Thz-OH Activation Basic Basic Conditions (e.g., HATU/DIPEA) Start->Basic Neutral Mild Conditions (e.g., DIC/Oxyma) Start->Neutral Azlactone Hα Abstraction (Enolate Formation) Basic->Azlactone Direct Direct Aminolysis (Active Ester) Neutral->Direct Epimer High Epimerization (Loss of D-Chirality) Azlactone->Epimer Pure Stereoretention (Pure D-Thz Peptide) Direct->Pure

Mechanistic divergence in Fmoc-D-Thz-OH activation based on coupling conditions.

Optimizing Coupling Chemistry

To preserve the D-chirality of the Thz residue, the coupling environment must be devoid of strong bases. Studies demonstrate that replacing HATU/DIPEA with a carbodiimide/additive system—specifically N,N'-Diisopropylcarbodiimide (DIC) and Ethyl cyanohydroxyiminoacetate (Oxyma Pure)—drastically suppresses epimerization[4],[5],[6]. Oxyma Pure forms a highly reactive ester intermediate rapidly, outcompeting the slow enolization pathway without requiring a basic catalyst.

Table 1: Quantitative Comparison of Coupling Conditions for D-Thz

Coupling Reagent SystemBase AdditiveReaction EnvironmentRelative Epimerization RiskCoupling Efficiency
HATU (3.8 eq)DIPEA (8.0 eq)Highly BasicHigh (>15%)Excellent
HBTU (3.8 eq)DIPEA (8.0 eq)Highly BasicHigh (>12%)Good
DIC (4.0 eq)HOBt (4.0 eq)Neutral / Mildly AcidicModerate (~3-5%)Moderate
DIC (4.0 eq)Oxyma Pure (4.0 eq)Neutral / Mildly AcidicVery Low (<1%)Excellent

Note: Data synthesized from standard epimerization profiles of thiazolidine and highly prone amino acids under solid-phase conditions[4],[5].

Strategic Workflow for Cyclic Peptides

When synthesizing cyclic peptides, the linear precursor must be carefully designed to prevent synthetic bottlenecks.

Sequence Design Rule: Never place D-Thz at the C-terminus of the linear precursor. Macrocyclization is sterically hindered and kinetically slow. If D-Thz is at the C-terminus, the prolonged activation time required for cyclization will inevitably lead to massive epimerization[4],[5]. Always select a non-chiral (Gly) or sterically unhindered residue as the C-terminal attachment point to the resin.

Workflow Resin 1. Resin Selection (2-CTC Resin) Linear 2. Linear Assembly (DIC/Oxyma for D-Thz) Resin->Linear Cleavage 3. Mild Cleavage (1% TFA in DCM) Linear->Cleavage Cyclize 4. Macrocyclization (High Dilution) Cleavage->Cyclize Deprotect 5. Global Deprotection (95% TFA Cocktail) Cyclize->Deprotect

Workflow for incorporating Fmoc-D-Thz-OH into cyclic peptides via SPPS.

Step-by-Step Experimental Protocol

Phase 1: Linear Assembly on 2-CTC Resin

Causality: 2-Chlorotrityl chloride (2-CTC) resin is utilized because it allows for the cleavage of the fully protected linear peptide using ultra-mild acidic conditions (1% TFA), which is mandatory prior to head-to-tail macrocyclization.

  • Resin Loading: Load the C-terminal amino acid (e.g., Fmoc-Gly-OH) onto 2-CTC resin using DIPEA in DCM for 2 hours. Cap unreacted sites with DCM/MeOH/DIPEA (17:2:1).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min).

  • Coupling Fmoc-D-Thz-OH:

    • Dissolve 4.0 eq of Fmoc-D-Thz-OH and 4.0 eq of Oxyma Pure in minimal DMF[6].

    • Add 4.0 eq of DIC to the solution. Stir for 2 minutes for pre-activation.

    • Add the mixture to the resin and agitate for 60–90 minutes at room temperature.

  • Self-Validation (Chloranil Test):

    • Crucial Insight: Because D-Thz is a secondary amine (proline surrogate), the standard Kaiser (ninhydrin) test will yield a false negative. You must use the Chloranil test. A successful coupling is indicated by the absence of blue/green resin beads.

  • Chain Elongation: Continue standard SPPS for the remainder of the sequence. Note: Coupling the subsequent amino acid onto the sterically hindered secondary amine of D-Thz may require double coupling with HATU/DIPEA to force the reaction to completion.

Phase 2: Mild Cleavage & Macrocyclization
  • Protected Cleavage: Treat the resin with 1% TFA in DCM (5 × 3 min). Collect the filtrate into a flask containing 10% pyridine in methanol to immediately neutralize the acid and prevent premature side-chain deprotection.

  • Concentration: Evaporate the solvent under reduced pressure to yield the fully protected linear peptide.

  • Macrocyclization:

    • Dissolve the protected linear peptide in DCM/DMF (9:1) to a highly dilute concentration of 1 mM . Causality: High dilution thermodynamically favors intramolecular macrocyclization over intermolecular oligomerization.

    • Add 3.0 eq of PyBOP, 3.0 eq of Oxyma, and 6.0 eq of DIPEA.

    • Stir at room temperature for 12–24 hours. Monitor completion via LC-MS.

  • Global Deprotection: Evaporate the cyclization solvent. Treat the residue with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours to remove side-chain protecting groups.

  • Purification: Precipitate the cyclic peptide in cold diethyl ether, centrifuge, and purify via preparative RP-HPLC.

References

  • Smolecule. "Buy Fmoc-D-Thz-OH | 198545-89-0". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkGYy0jcJYDO391Ofhs2oFBw_xS8Epd_Tq5E_1zcCvWYAVxT-0FTokBMelQKDWdzkz2DVjShqk-S1ejDz51g7ZlS70OylP_oU1KnNIBcaq-wCkp5FI802Im9gOxQbvNtrgSYRqs4g=]
  • BenchChem. "(S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE66VDp3bqfri3Cs799puBj58V4rK_eiL4zwNeonz_n5SpBUgtOZpq9XfG6ELiwObVm4cmMbM1szR9q-GzqCPT8t1i4xCknTfK06o8s1MiZln2EPH2KT-R9i0PHhPQWRGnP4B6QAkwzMw==]
  • National Institutes of Health (NIH). "Epimerisation in Peptide Synthesis". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4RFak6jJcdxGFslK8BWoMqZih5QDFrJhG585CdPoGIQCBvDGt6DerxuJaKIJsPbKAH_16EKR74LcgOXxTeRIydaa8gNkBGUsP02CrbQkUs_9hI6TfkhcKhp0xG771yVIlfKAHzBhNOXBvCAny]
  • bioRxiv. "Design and synthesis of mirror image fluorescent nucleotide reversible terminator...". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSBA4tGosfvQd8e0WfyvcFffDN5TS01AE8UjeNZJDxrmTxNhrA9rnwi8uRwcCGgFVJPUJ4Hz_avPofbSwc6QViF6GadkszWSbbdNXFETxfFGHUsRF-76nROhYGcQAgJV4Y8RULjqg2urhOf4ms_rWeHTU3Dnf-haiTM-n6cPxCg24=]
  • Royal Society of Chemistry (RSC). "Identification of coupling conditions proceeding with low C-terminal epimerization...". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEInXWKAQfsDZoinUS5zZnPkNhKc5znxdbrcS49yecJjnhAtxxHjEdrvySXHvf22SOVZ2a5h8EF9aBcJuoNuDZ1lMh5cXy6aNN9_0Mf56BboJSYMlF2oYwb9amOMMJVp7SjFSQqRHw-aICtNipG3NtIFPnjXimOEg5rp2EkhJc=]

Sources

Method

Application Notes &amp; Protocols: Synthesis of Constrained Peptidomimetics Using Fmoc-D-Thz-OH

Abstract Peptidomimetics, molecules that mimic the structure and function of natural peptides, are at the forefront of modern drug discovery. Inducing conformational constraints within these molecules is a critical strat...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Peptidomimetics, molecules that mimic the structure and function of natural peptides, are at the forefront of modern drug discovery. Inducing conformational constraints within these molecules is a critical strategy for enhancing their biological activity, metabolic stability, and cell permeability.[1] This guide provides a comprehensive overview and detailed protocols for utilizing Fmoc-D-Thz-OH (N-α-Fmoc-D-thiazolidine-4-carboxylic acid) , a versatile chiral building block, for the rational design and synthesis of constrained peptidomimetics. We will explore its strategic incorporation via Solid-Phase Peptide Synthesis (SPPS), methods for subsequent on-resin cyclization, and final product characterization, providing researchers with the foundational knowledge and practical steps to leverage this powerful synthetic tool.

Introduction: The Strategic Role of Thiazolidine in Peptidomimetic Design

The therapeutic potential of peptides is often limited by their poor stability against proteolysis and low bioavailability. Constraining the peptide backbone into a specific, bioactive conformation can overcome these limitations. The thiazolidine ring, a five-membered heterocycle containing both sulfur and nitrogen, serves a dual purpose in this context.

Firstly, it acts as a rigid surrogate for proline, introducing a "kink" or turn into the peptide sequence, which is fundamental for mimicking β-turn secondary structures often found at protein-protein interaction interfaces.[2][3] Secondly, the thiazolidine ring is a stable, protected form of cysteine.[4][5] This latent thiol functionality can be unmasked under specific chemical conditions to enable various intramolecular cyclization strategies, leading to the formation of highly constrained cyclic peptidomimetics.

Fmoc-D-Thz-OH is particularly valuable because it combines the constraining properties of the thiazolidine ring with the stereochemical influence of a D-amino acid. The D-configuration often enhances proteolytic resistance and can be crucial for achieving the correct spatial orientation of side chains for target binding.[6]

Properties and Advantages of Fmoc-D-Thz-OH in SPPS

Fmoc-D-Thz-OH is a standard building block fully compatible with the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) chemistry.[7][8] Its structure integrates the base-labile Fmoc protecting group, allowing for sequential peptide elongation.

cluster_Fmoc Fmoc Group cluster_Thz D-Thiazolidine Ring Fmoc Fmoc N N Fmoc->N Amide Bond CH2_N CH2 N->CH2_N CH CH CH->N COOH Carboxylic Acid (-COOH) CH->COOH S S CH2_S CH2 S->CH2_S CH2_S->CH CH2_N->S

Caption: Chemical structure of Fmoc-D-Thz-OH.

Key Strategic Advantages:

  • Dual-Functionality: Serves as both a conformational constraint (proline analog) and a masked cysteine for subsequent ligation or cyclization.[2][4]

  • Fmoc Compatibility: Seamlessly integrates into standard automated or manual Fmoc-SPPS workflows without requiring significant protocol modifications.[9][]

  • Orthogonal Deprotection: The thiazolidine ring is stable to the piperidine used for Fmoc removal and the trifluoroacetic acid (TFA) used for final cleavage, allowing for selective unmasking at a desired stage.[4]

  • Stereochemical Control: The D-configuration provides access to unique peptide geometries that can enhance binding affinity and stability.[6]

Experimental Protocols: Synthesis of a Head-to-Tail Cyclic Peptidomimetic

This section details a representative workflow for synthesizing a constrained cyclic peptidomimetic using Fmoc-D-Thz-OH. The strategy involves standard SPPS, followed by selective thiazolidine ring-opening on the resin and subsequent intramolecular cyclization.

G start 1. Resin Swelling & First AA Loading spps 2. Iterative Fmoc-SPPS Cycles (Incorporation of Fmoc-D-Thz-OH) start->spps Elongate Chain deprotection 3. Selective Thiazolidine Ring Opening (on-resin) spps->deprotection Peptide Assembled cyclization 4. On-Resin Intramolecular Cyclization deprotection->cyclization Reveal Cysteine cleavage 5. Cleavage from Resin & Global Deprotection cyclization->cleavage Form Macrocycle purification 6. HPLC Purification cleavage->purification Crude Product analysis 7. Characterization (LC-MS, NMR) purification->analysis Pure Product

Sources

Application

Application Notes and Protocols for Step-by-Step Fmoc Deprotection of D-Thiazolidine-4-carboxylic Acid (D-Thz) Residues

Introduction: Navigating the Nuances of D-Thz in Fmoc-Based Solid-Phase Peptide Synthesis The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery, offering a po...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Nuances of D-Thz in Fmoc-Based Solid-Phase Peptide Synthesis

The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery, offering a powerful strategy to enhance proteolytic stability, modulate conformation, and improve pharmacokinetic profiles. Among these, D-Thiazolidine-4-carboxylic acid (D-Thz), a cyclic analog of D-cysteine, serves as a valuable building block. Its constrained ring structure can impart specific conformational preferences to the peptide backbone, while also acting as a protected form of D-cysteine that can be unmasked post-synthesis if desired.

The successful assembly of peptides containing D-Thz via Fmoc-based Solid-Phase Peptide Synthesis (SPPS) hinges on the meticulous execution of each step, particularly the repetitive Nα-Fmoc deprotection. While the standard protocol utilizing piperidine is robust for many common amino acids, the unique structural features of D-Thz—namely its cyclic nature and the presence of a thioether linkage—necessitate a more nuanced approach. This application note provides a detailed, step-by-step protocol for the Fmoc deprotection of D-Thz residues, underpinned by a discussion of the underlying chemical principles and potential side reactions. We will explore both standard and optimized conditions to ensure high-yield, high-purity synthesis of D-Thz-containing peptides for research and drug development professionals.

Core Principles: The Mechanism of Fmoc Deprotection and its Implications for D-Thz

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group, the removal of which proceeds via a β-elimination mechanism.[1] A base, typically a secondary amine like piperidine, abstracts the acidic proton on the C9 position of the fluorenyl ring. This initiates a cascade that results in the cleavage of the carbamate linkage, releasing the free N-terminal amine of the peptide, carbon dioxide, and a dibenzofulvene (DBF) molecule. The excess piperidine in the reaction mixture then acts as a scavenger, forming a stable adduct with the electrophilic DBF and preventing its re-addition to the newly deprotected peptide.[2]

While the thiazolidine ring of D-Thz is generally stable to the acidic conditions of final cleavage from the resin with trifluoroacetic acid (TFA), its behavior under the basic conditions of repeated Fmoc deprotection warrants careful consideration. The primary concerns are the structural integrity of the thiazolidine ring and the potential for epimerization at the C4 stereocenter.

Visualizing the Core Reaction: The Fmoc Deprotection Pathway

Fmoc_Deprotection cluster_0 Fmoc-Protected Peptide cluster_1 Piperidine Treatment cluster_2 Reaction Intermediates cluster_3 Final Products Fmoc_Peptide Fmoc-NH-Peptide-Resin Carbanion Carbanion Intermediate Fmoc_Peptide->Carbanion + Piperidine Piperidine Piperidine DBF Dibenzofulvene (DBF) Carbanion->DBF β-elimination Deprotected_Peptide H₂N-Peptide-Resin Carbanion->Deprotected_Peptide + CO₂ DBF_Adduct DBF-Piperidine Adduct DBF->DBF_Adduct + Piperidine (Scavenging)

Caption: Mechanism of piperidine-mediated Fmoc deprotection.

Experimental Protocols: From Standard to Optimized Deprotection of D-Thz

The following protocols provide a detailed workflow for the Fmoc deprotection of D-Thz residues. It is crucial to select the appropriate protocol based on the specific peptide sequence and the position of the D-Thz residue.

Protocol 1: Standard Fmoc Deprotection for D-Thz Residues

This protocol is suitable for most sequences where D-Thz is not at a position highly susceptible to side reactions (e.g., not C-terminal).

Materials:

  • Fmoc-D-Thz-Peptide-Resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF

Procedure:

  • Resin Swelling: Swell the Fmoc-D-Thz-peptide-resin in DMF (approximately 10 mL per gram of resin) in a suitable reaction vessel with gentle agitation for 30-60 minutes.

  • Solvent Removal: Drain the DMF from the swollen resin.

  • First Deprotection: Add the 20% piperidine/DMF solution to the resin. Agitate the mixture gently for 3-5 minutes at room temperature.

  • Solution Removal: Drain the deprotection solution.

  • Second Deprotection: Add a fresh aliquot of the 20% piperidine/DMF solution to the resin. Continue gentle agitation for 15-20 minutes at room temperature.

  • Thorough Washing: Drain the deprotection solution and wash the resin extensively with DMF (5-7 times) to ensure the complete removal of piperidine and the dibenzofulvene-piperidine adduct.

  • Confirmation of Deprotection (Optional but Recommended): Perform a Kaiser test or other qualitative test to confirm the presence of a free primary amine. A positive test (e.g., blue beads for the Kaiser test) indicates successful deprotection.

Protocol 2: Optimized Fmoc Deprotection for Sensitive D-Thz Sequences

This optimized protocol is recommended when D-Thz is at the C-terminus or in a sequence known to be susceptible to base-catalyzed side reactions like epimerization. The use of a milder base system can significantly reduce these risks.

Materials:

  • Fmoc-D-Thz-Peptide-Resin

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Piperazine

  • Optimized Deprotection Solution: 2% (v/v) DBU and 2% (v/v) piperazine in DMF or NMP.

Procedure:

  • Resin Swelling: Swell the Fmoc-D-Thz-peptide-resin in DMF or NMP as described in Protocol 1.

  • Solvent Removal: Drain the solvent from the swollen resin.

  • Deprotection: Add the 2% DBU/2% piperazine solution to the resin. Agitate the mixture gently for 5-10 minutes at room temperature. A second treatment of 5-10 minutes may be beneficial for longer or more complex peptides.

  • Solution Removal: Drain the deprotection solution.

  • Thorough Washing: Wash the resin extensively with DMF or NMP (5-7 times) to remove all traces of the deprotection reagents and byproducts.

  • Confirmation of Deprotection: Perform a qualitative test to confirm the presence of the free amine.

Scientific Integrity & Logic: Understanding the "Why" Behind the Protocol

Causality Behind Experimental Choices:

  • Two-Step Deprotection (Protocol 1): The initial short treatment with piperidine serves to quickly deprotect a significant portion of the Fmoc groups, while the second, longer treatment ensures the reaction goes to completion. This two-step process is a balance between efficiency and minimizing prolonged exposure to the base.

  • Thorough Washing: Residual piperidine can cause undesired deprotection of the next Fmoc-amino acid to be coupled, leading to double incorporation. The dibenzofulvene-piperidine adduct, if not completely removed, can also interfere with subsequent steps.

  • Optimized Deprotection with DBU/Piperazine (Protocol 2): DBU is a non-nucleophilic, sterically hindered base that is highly efficient at promoting the β-elimination of the Fmoc group. Its high basicity allows for shorter reaction times, which is crucial for minimizing base-catalyzed side reactions.[3] However, DBU alone is a poor scavenger of dibenzofulvene. Piperazine is therefore included as an efficient nucleophilic scavenger. This combination provides rapid deprotection while effectively trapping the DBF byproduct.[3]

Potential Side Reactions and Mitigation Strategies:

A primary concern when using D-Thz, a D-cysteine derivative, is the potential for epimerization at the C4 stereocenter. Prolonged exposure to basic conditions can lead to the abstraction of the α-proton, forming a planar enolate intermediate which can then be re-protonated from either face, leading to a loss of stereochemical integrity. This is particularly a risk for C-terminal residues attached to the resin via an ester linkage, which are exposed to the deprotection reagent in every cycle of the synthesis.[4][5]

Side ReactionCausative FactorsMitigation Strategy
Epimerization at C4 Prolonged exposure to base, especially for C-terminal D-Thz.Use the optimized deprotection protocol with DBU/piperazine to reduce deprotection time. For C-terminal D-Thz, consider using a 2-chlorotrityl chloride resin which allows for milder cleavage conditions.
Diketopiperazine Formation If D-Thz is the second or third residue in the sequence.Use the optimized deprotection protocol with DBU/piperazine. Couple the subsequent amino acid immediately after deprotection.
Thioether Oxidation Although less common under these conditions, strong oxidizing contaminants could be a concern.Use high-purity, fresh solvents and reagents.

Visualizing the Workflow: A Step-by-Step Guide

SPPS_Workflow start Start with Fmoc-D-Thz-Peptide-Resin swell 1. Swell Resin in DMF start->swell drain1 2. Drain DMF swell->drain1 deprotect 3. Fmoc Deprotection (Standard or Optimized Protocol) drain1->deprotect drain2 4. Drain Deprotection Solution deprotect->drain2 wash 5. Wash with DMF (5-7x) drain2->wash kaiser 6. Kaiser Test (Optional) wash->kaiser couple 7. Couple Next Fmoc-Amino Acid kaiser->couple end Proceed to Next Cycle or Final Cleavage couple->end

Caption: Experimental workflow for Fmoc deprotection of D-Thz.

Conclusion: Ensuring the Fidelity of D-Thz-Containing Peptides

The successful incorporation of D-Thiazolidine-4-carboxylic acid into synthetic peptides is readily achievable with a clear understanding of the principles of Fmoc chemistry and a carefully executed deprotection strategy. While standard 20% piperidine in DMF is often sufficient, researchers must be cognizant of the potential for base-catalyzed side reactions, particularly epimerization, especially in sensitive sequences. The use of an optimized deprotection cocktail, such as 2% DBU/2% piperazine in DMF, provides a powerful tool to mitigate these risks by significantly reducing deprotection times. By selecting the appropriate protocol and adhering to best practices for washing and monitoring, scientists can confidently synthesize high-purity D-Thz-containing peptides for their research and drug development endeavors.

References

  • Peptide Chemistry. (n.d.). Cysteine Racemization in Fmoc-SPPS: Prevention & Detection.
  • Benchchem. (n.d.). Alternative bases to piperidine for Fmoc deprotection to reduce side products.
  • Han, Y., et al. (n.d.). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. PMC.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
  • Benchchem. (n.d.). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting incomplete coupling of Fmoc-D-Thz-OH in SPPS

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific mechanistic and kinetic challenges associated with the solid-phase peptide synthesis (SPPS)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific mechanistic and kinetic challenges associated with the solid-phase peptide synthesis (SPPS) of hindered proline surrogates, specifically Fmoc-D-Thz-OH (Fmoc-D-thiazolidine-4-carboxylic acid).

This guide moves beyond basic troubleshooting to explain the causality behind coupling failures, ensuring your experimental design is robust, self-validating, and scientifically grounded.

Diagnostic Workflow for Thiazolidine Couplings

Before adjusting your chemistry, it is critical to isolate whether the incomplete coupling is a kinetic issue (steric hindrance) or a thermodynamic issue (on-resin aggregation).

Workflow N1 Incomplete Fmoc-D-Thz-OH Coupling N2 Assess Peptide Chain State N1->N2 N3 Hydrophobic / >10 AAs (Aggregation Risk) N2->N3 N4 Short Chain (Steric Hindrance) N2->N4 N5 Add 0.1M LiCl or switch to NMP N3->N5 N6 Switch to DIC / OxymaPure N4->N6 N7 Execute Double Coupling Protocol N5->N7 N6->N7

Workflow for diagnosing and resolving incomplete Fmoc-D-Thz-OH coupling in SPPS.

Frequently Asked Questions (FAQs)

Q1: Why does Fmoc-D-Thz-OH consistently show incomplete coupling compared to standard amino acids?

A: The difficulty arises from the structural nature of the thiazolidine ring. Thz is a proline surrogate containing a bulky sulfur atom within a 5-membered ring[1]. This creates severe steric hindrance that restricts the conformational freedom of the activated ester. Consequently, the activation energy required for the nucleophilic attack by the resin-bound amine is significantly higher than for standard amino acids. If the growing peptide chain is also prone to hydrogen-bond-driven aggregation, this steric bulk exacerbates the kinetic slowdown, often stalling coupling at 30–50%[2].

Q2: I am currently using HBTU/DIPEA. Should I change my coupling reagents?

A: Yes, immediately. Aminium/uronium salts like HBTU generate OBt (benzotriazole) esters, which are insufficiently reactive for highly hindered amino acids. You should switch to DIC/OxymaPure or HATU . OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) generates an active ester that is highly reactive, less prone to side reactions, and avoids the carcinogenic byproducts of older reagents[3]. Alternatively, HATU generates an OAt ester which benefits from anchimeric assistance (neighboring group participation) from its pyridine nitrogen, drastically accelerating the acylation of hindered amines.

Q3: How do I prevent the D-Thz stereocenter from epimerizing during extended coupling times?

A: Thiazolidine-4-carboxylic acid is structurally analogous to cysteine and is highly prone to base-catalyzed epimerization at the alpha-carbon via enolization[4]. Using strong bases like DIPEA in large excesses (standard for HBTU/HATU protocols) will lead to significant D-to-L conversion during prolonged couplings. The Solution: The DIC/OxymaPure system operates under nearly neutral conditions, eliminating the need for a tertiary amine base. This drastically reduces epimerization compared to uronium/DIPEA systems[5]. If you must use HATU for a particularly stubborn sequence, substitute DIPEA with a weaker, more sterically hindered base like sym-collidine (2,4,6-trimethylpyridine) to suppress alpha-proton abstraction.

Quantitative Comparison: Coupling Reagents for Hindered Amino Acids

To make an informed decision on your synthesis strategy, compare the empirical performance of standard coupling systems when applied to hindered residues like Thz.

Coupling SystemRelative ReactivityEpimerization Risk (Thz/Cys)Base RequirementKey Advantage / Disadvantage
HBTU / DIPEA LowHighStrong (DIPEA)Inexpensive, but fails on hindered/bulky couplings.
HATU / DIPEA Very HighHighStrong (DIPEA)Excellent reactivity, but high risk of epimerization.
HATU / sym-collidine HighModerateWeak (Collidine)Balances high reactivity with stereochemical preservation.
DIC / OxymaPure HighVery Low None (Neutral) Optimal choice. High efficiency, negligible epimerization.

Experimental Methodology: Optimized Double Coupling Protocol

To ensure a self-validating and complete coupling of Fmoc-D-Thz-OH, implement the following step-by-step methodology using the DIC/OxymaPure system. This protocol utilizes a solvent switch to disrupt potential on-resin aggregation.

Materials Required:

  • Fmoc-D-Thz-OH (5 equivalents relative to resin loading)

  • N,N'-Diisopropylcarbodiimide (DIC) (5 equivalents)

  • OxymaPure (5 equivalents)

  • Peptide synthesis grade DMF and NMP

  • Acetic anhydride and DIPEA (for capping)

Step 1: Resin Preparation & Deprotection

  • Swell the peptidyl-resin in DMF for 20 minutes.

  • Perform Fmoc deprotection using 20% piperidine in DMF (2 x 5 minutes).

  • Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine. Note: Residual piperidine will prematurely cap the activated Fmoc-D-Thz-OH.

Step 2: First Coupling (Kinetically Driven)

  • Dissolve 5 eq. of Fmoc-D-Thz-OH and 5 eq. of OxymaPure in a minimum volume of DMF (approx. 0.1 M concentration).

  • Add 5 eq. of DIC to the mixture. Stir for 2 minutes for pre-activation.

  • Add the activated mixture to the resin.

  • Agitate at room temperature for 60 minutes. (If using a microwave synthesizer, heat to 50°C for 15 minutes. Avoid 75°C to prevent thermal degradation of the thiazolidine ring).

  • Drain and wash the resin with DMF (3 x 1 min).

Step 3: Intermediary Validation

  • Perform a Kaiser test (or Chloranil test if the N-terminal amine is secondary).

  • If the test is positive (blue/green), proceed immediately to Step 4. Do not deprotect.

Step 4: Second Coupling (Thermodynamically Driven / Aggregation Disruption)

  • Dissolve a fresh batch of 5 eq. Fmoc-D-Thz-OH and 5 eq. OxymaPure in NMP (N-Methyl-2-pyrrolidone) instead of DMF. Causality: NMP is superior at disrupting hydrophobic aggregation in growing peptide chains[2].

  • Add 5 eq. of DIC, pre-activate for 2 minutes, and add to the resin.

  • Agitate for an additional 90 minutes.

  • Drain and wash with DMF (3 x 1 min) and DCM (3 x 1 min).

Step 5: Final Validation & Capping

  • Repeat the Kaiser/Chloranil test. It should now be negative (yellow).

  • Self-Validating Step: Regardless of the test result, perform a capping step to permanently terminate any unreacted amines and prevent deletion sequences from forming in subsequent steps.

  • Add a solution of Acetic Anhydride/DIPEA/DMF (1:2:7 v/v/v) to the resin for 10 minutes. Wash thoroughly with DMF.

References

  • Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent PubMed / Peptides [Link]

  • Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences PubMed / European Peptide Society[Link]

  • Distinct Lugdunins from a New Efficient Synthesis and Broad Exploitation of Its MRSA-Antimicrobial Structure Journal of Medicinal Chemistry - ACS Publications[Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides Frontiers in Chemistry[Link]

Sources

Optimization

Technical Support Center: Optimizing Fmoc-D-Thz-OH Peptide Elongation

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to incorporate Fmoc-D-Thz-OH (Fmoc-protected D-thiazolidine-4-carboxylic acid)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to incorporate Fmoc-D-Thz-OH (Fmoc-protected D-thiazolidine-4-carboxylic acid) into complex peptide sequences.

Thiazolidine (Thz) presents a unique, bipartite kinetic challenge in solid-phase peptide synthesis (SPPS). Because it is a structurally constrained proline analog containing a highly electron-withdrawing sulfur atom, optimizing reaction times requires balancing two opposing thermodynamic forces:

  • Phase 1 (Incorporation): The high risk of α -carbon epimerization when coupling the Fmoc-D-Thz-OH monomer to the growing chain.

  • Phase 2 (Acylation): The severe steric hindrance and electronic deactivation encountered when coupling the next amino acid onto the secondary amine of the Thz residue.

This guide provides field-proven, self-validating troubleshooting strategies to master both phases.

Troubleshooting FAQs & Mechanistic Insights

Phase 1: Incorporating Fmoc-D-Thz-OH

Q: Why am I seeing significant L-Thz diastereomeric impurities when coupling Fmoc-D-Thz-OH, and how does reaction time factor in? A: The thiazolidine ring acts as a protected cysteine analog. Upon carboxyl activation, the electron-withdrawing nature of the sulfur atom significantly increases the acidity of the adjacent α -proton. If you use strong tertiary amines (like DIPEA) combined with prolonged coupling times (>2 hours), the base abstracts this proton, generating a planar enolate intermediate. Because the rest of the peptide backbone retains its specified chirality, this temporary loss of stereochemical configuration results in epimerization prior to amide bond formation[1].

Q: What is the optimal coupling time and reagent combination to minimize this epimerization? A: You must abandon standard uronium salt protocols (HATU/DIPEA) for this step, as they promote base-catalyzed enolization[2]. Instead, switch to the DIC/Oxyma Pure activation system. Oxyma maintains a near-neutral pH environment, which suppresses the enolization pathway[3]. Limit the coupling time to strictly 45–60 minutes at room temperature (25 °C) . Do not extend the time or elevate the temperature, as racemization scales linearly with thermal energy and time.

Phase 2: Acylation Onto the Thz Residue

Q: My sequence is truncating immediately after the Thz residue. Why is the subsequent coupling failing? A: Once Fmoc-D-Thz-OH is successfully incorporated and Fmoc-deprotected, you are left with an N-terminal secondary amine. Unlike a standard proline residue, the 5-membered thiazolidine ring is exceptionally bulky, and the sulfur atom electronically deactivates the nucleophilicity of the amine. A standard 45-minute coupling time is kinetically insufficient for the incoming activated amino acid to attack this hindered nucleophile, resulting in deletion sequences.

Q: Should I just leave the reaction running overnight to force completion? A: No. Extremely long reaction times (>4 hours) at room temperature often lead to irreversible side reactions—such as guanidinylation of the N-terminus if uronium salts are present—rather than pushing the coupling to completion[2]. Instead, use a highly reactive system like HATU/HOAt/DIPEA with a double-coupling protocol (2 x 90 minutes) . If your sequence is thermally stable, elevating the temperature to 40–50 °C will provide the necessary activation energy to overcome the steric barrier without requiring overnight incubations.

Quantitative Data: Impact of Coupling Conditions

The following table summarizes the causal relationship between reaction times, reagent selection, and synthesis outcomes during Thz elongation.

Synthesis PhaseCoupling ReagentsTime & TempEpimerization RiskAcylation Yield
1. Thz Incorporation HATU / DIPEA2.0 hours @ 25 °CHigh (>5%) >98%
1. Thz Incorporation DIC / Oxyma1.0 hour @ 25 °CLow (<1%) >98%
2. Acylation onto Thz DIC / HOBt4.0 hours @ 25 °CN/A<50% (Truncation)
2. Acylation onto Thz HATU / HOAt / DIPEA2 x 1.5 hours @ 40 °CN/A>95%

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol incorporates an internal validation mechanism (the Chloranil test) to prevent sequence truncation before proceeding to the next step.

Optimized Double-Coupling Workflow for Thiazolidine Elongation

Step 1: Thz Incorporation (Minimize Racemization)

  • Swell the resin-bound peptide in DMF.

  • Pre-activate 4.0 eq of Fmoc-D-Thz-OH and 4.0 eq of Oxyma Pure with 4.0 eq of DIC in DMF for no more than 1 minute [3].

  • Add the mixture to the resin and agitate for exactly 60 minutes at 25 °C .

  • Wash thoroughly with DMF (5 x 1 min).

Step 2: Fmoc Deprotection of Thz

  • Treat the resin with 20% piperidine in DMF for 2 x 5 minutes.

  • Wash thoroughly with DMF (5 x 1 min). Note: The resulting secondary amine is highly hindered.

Step 3: First Acylation onto Thz (Overcome Steric Hindrance)

  • Pre-activate 5.0 eq of the incoming Fmoc-Amino Acid, 5.0 eq of HATU, and 5.0 eq of HOAt with 10.0 eq of DIPEA in DMF.

  • Add to the resin and heat to 40 °C for 90 minutes .

  • Wash with DMF (3 x 1 min).

Step 4: Internal Validation (Chloranil Test)

  • Extract a few resin beads and perform a Chloranil test (or De Clercq bromophenol blue test). Do not use the Kaiser test, as it yields false negatives for secondary amines.

  • Causality Check: If the beads turn blue/green, unreacted secondary amines remain, validating the kinetic necessity of Step 5. If colorless, proceed to Step 6.

Step 5: Second Acylation (Drive to Completion)

  • Repeat Step 3 using fresh reagents. Agitate for an additional 90 minutes at 40 °C .

  • Wash thoroughly with DMF. A repeat Chloranil test should now be colorless.

Logical Workflow Diagram

Workflow A Fmoc-D-Thz-OH Elongation B Identify Synthesis Phase A->B C Phase 1: Thz Incorporation (Risk: Epimerization) B->C D Phase 2: Acylation onto Thz (Risk: Truncation) B->D E Action: Use DIC/Oxyma Time: 45-60 min @ RT C->E F Action: Use HATU/HOAt Time: 2 x 90 min @ 40°C D->F G Validate: Chiral HPLC E->G H Validate: Chloranil Test F->H

Logical workflow for troubleshooting Fmoc-D-Thz-OH elongation.

References

  • Cysteine Racemization in Fmoc-SPPS: Prevention & Detection , Peptide Chemistry. Available at: [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group , PMC (Nature Communications). Available at:[Link]

  • Thiazolidines to lock cis Xaa-Pro amide bond: new synthetic approach , Comptes Rendus de l'Académie des Sciences. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Fmoc-D-Thz-OH Activation

Welcome to the Peptide Synthesis Technical Support Center. This guide provides advanced troubleshooting, mechanistic insights, and self-validating protocols for researchers working with Fmoc-D-Thz-OH (Fmoc-protected D-th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Peptide Synthesis Technical Support Center. This guide provides advanced troubleshooting, mechanistic insights, and self-validating protocols for researchers working with Fmoc-D-Thz-OH (Fmoc-protected D-thiazolidine-4-carboxylic acid).

Diagnostic FAQs: Understanding the Causality of Side Reactions

Q: Why is Fmoc-D-Thz-OH highly susceptible to epimerization during standard coupling? A: Fmoc-D-Thz-OH is a proline analogue containing a sulfur atom within a five-membered thiazolidine ring. During carboxyl activation, the formation of an active ester increases the acidity of the α -proton. If strong tertiary bases like N,N-diisopropylethylamine (DIEA) are present—which is strictly required for uronium/aminium salts like HATU or HBTU—the base readily abstracts the α -proton. This leads to the formation of an achiral enolate or oxazolone intermediate, resulting in rapid epimerization (conversion of the D-enantiomer to the L-enantiomer) (1)[1].

Q: I am losing my peptide chain entirely after coupling the amino acid following Thz. What is happening? A: You are likely observing Diketopiperazine (DKP) formation . When a proline analogue like Thz is located at the C-terminus of a dipeptide (i.e., the first two amino acids on the resin), the secondary amine structure imposes a cis-peptide bond conformation. Upon Fmoc deprotection of the second amino acid, the newly freed N-terminal amine undergoes an intramolecular nucleophilic attack on the ester linkage anchoring the peptide to the resin. This cleaves the dipeptide off the resin as a cyclic DKP byproduct (1)[1].

Q: How does OxymaPure prevent these side reactions compared to HOBt or HOAt? A: OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) has a pKa of 4.60, similar to HOBt, but it features carbonyl groups oriented in the same direction as the N-OH group. This structural arrangement allows OxymaPure to act via assisted basic catalysis , enhancing the nucleophilicity of the amine during coupling without requiring the addition of strong external bases like DIEA (2)[2]. By using a Diisopropylcarbodiimide (DIC) and OxymaPure system, you maintain a neutral-to-slightly-acidic microenvironment that effectively suppresses base-catalyzed enolization and subsequent racemization (3)[3].

Quantitative Comparison of Activation Strategies

To make informed experimental choices, review the following empirical data comparing coupling reagents for racemization-prone residues.

Coupling Reagent SystemBase RequiredPre-activation TimeRelative Epimerization RiskCoupling EfficiencyDKP Risk (at Dipeptide Stage)
HATU DIEA (2.0 equiv)2–5 minHigh (>5%) ExcellentHigh
HBTU DIEA (2.0 equiv)2–5 minHigh (>5%) GoodHigh
DIC / HOBt None0 min (In situ)Moderate (~2-3%)GoodModerate
DIC / OxymaPure None0 min (In situ)Low (<1%) ExcellentLow
DEPBT DIEA (1.0 equiv)0 minVery Low (<1%)Moderate (Slow kinetics)Moderate

Data synthesized from comparative benchmarks of racemization-prone amino acids (4)[4].

Mechanistic Visualizations

G Start Fmoc-D-Thz-OH Activation Choice Select Reagent System Start->Choice Path1 Uronium Salts (HATU/HBTU + DIEA) Choice->Path1 Sub-optimal Path2 Carbodiimide + Additive (DIC + OxymaPure) Choice->Path2 Recommended Result1 High Risk of Racemization & DKP Path1->Result1 Result2 Preserved Stereointegrity Path2->Result2

Workflow for selecting Fmoc-D-Thz-OH activation strategies to minimize racemization.

G Activation Carboxyl Activation of Fmoc-D-Thz-OH Intermediate Oxazolone / Enolate Intermediate Activation->Intermediate Over-activation DKP Diketopiperazine Formation (if dipeptide) Activation->DKP Deprotection step Base Presence of Strong Base (DIEA) Base->Intermediate Catalyzes proton abstraction Racemization Epimerization (L-Thz formation) Intermediate->Racemization

Logical causality of base-catalyzed side reactions during Fmoc-D-Thz-OH activation.

Self-Validating Experimental Protocols

To guarantee trustworthiness, the following methodology strictly avoids pre-activation in basic conditions and integrates a mandatory Quality Control (QC) step to validate stereointegrity before elongating the peptide.

Protocol A: Optimized In-Situ Coupling using DIC/OxymaPure

Objective: Achieve >99% coupling efficiency of Fmoc-D-Thz-OH while maintaining <1% epimerization.

Materials:

  • Fmoc-D-Thz-OH (3.0 equivalents relative to resin loading)

  • OxymaPure (3.0 equivalents)

  • N,N-Diisopropylcarbodiimide (DIC) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Peptidyl-resin (preferably highly sterically hindered 2-Chlorotrityl chloride (2-CTC) resin if Thz is at the C-terminus, to block DKP formation) (5)[5].

Step-by-Step Procedure:

  • Resin Preparation: Swell the peptidyl-resin in anhydrous DMF for 15 minutes. Drain completely.

  • Reagent Dissolution: In a clean, dry vial, dissolve Fmoc-D-Thz-OH and OxymaPure in a minimal volume of DMF (to achieve a final concentration of ~0.1 M to 0.2 M). Crucial: Do not add any base.

  • In-Situ Activation: Add the DIC directly to the amino acid/OxymaPure solution. Do not pre-activate. Immediately transfer the entire mixture to the reaction vessel containing the resin (3)[3].

  • Coupling: Agitate the reaction gently at room temperature (20–25°C) for 60 to 120 minutes. Avoid microwave heating, as elevated temperatures exponentially increase the rate of oxazolone formation.

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min).

  • Verification: Perform a standard Ninhydrin (Kaiser) or Chloranil test to confirm the absence of free amines.

Protocol B: Self-Validating Micro-Cleavage & Chiral Analysis

Objective: Verify the D/L ratio of the incorporated Thz residue before committing to the remainder of the synthesis.

Step-by-Step Procedure:

  • Sampling: Withdraw a small aliquot (~5 mg) of the coupled resin.

  • Cleavage: Treat the micro-sample with a specialized cleavage cocktail designed to minimize side reactions (e.g., Reagent K: 82.5% TFA / 5% phenol / 5% water / 5% thioanisole / 2.5% EDT) for 2 hours at room temperature (6)[6].

  • Precipitation: Precipitate the cleaved peptide fragment in cold diethyl ether, centrifuge, and decant the supernatant.

  • Analysis: Dissolve the pellet in HPLC-grade water/acetonitrile and inject it into a High-Performance Liquid Chromatography (HPLC) system equipped with a chiral stationary phase (or use standard RP-HPLC if the epimerized peptide diastereomers resolve sufficiently).

  • Validation Gate: Proceed with the next Fmoc-deprotection step only if the integrated area of the L-Thz epimer peak is <1%.

References

  • Assisted basic catalysis involved in the coupling through the Oxyma-B active ester. ResearchGate. Available at:[Link]

  • A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. PubMed / NIH. Available at:[Link]

  • Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications. MDPI. Available at:[Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Fmoc-D-Thz-OH Peptide Coupling

Welcome to the Advanced Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I have designed this guide to address the specific, highly challenging dynamics of coupling to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I have designed this guide to address the specific, highly challenging dynamics of coupling to Fmoc-D-Thz-OH (Fmoc-D-thiazolidine-4-carboxylic acid).

This guide abandons generic SPPS advice to focus strictly on the causality of steric hindrance, self-validating experimental protocols, and field-proven mechanistic solutions.

Part 1: Mechanistic Insights & Causality

Thiazolidine-4-carboxylic acid (Thz) is a pseudoproline analog featuring a bulky, sulfur-containing five-membered ring. When incorporated into a peptide chain, the nitrogen of the Thz ring becomes a highly hindered secondary amine .

The Core Challenge: Acylating this secondary amine (i.e., coupling the next amino acid onto the deprotected H-D-Thz-peptide-resin) is thermodynamically and kinetically unfavorable. The bulky ring restricts the trajectory of the incoming activated acyl group. Furthermore, the D-stereochemistry of the Thz residue often creates severe spatial clashes with standard L-amino acids in the growing chain[1].

If standard coupling reagents (like HBTU or TBTU) are used, the reaction will stall, leading to deletion sequences. If excessive base or prolonged heating is applied to force the reaction, the D-Thz residue is highly susceptible to epimerization via an oxazolone intermediate[1]. Success requires a delicate balance of hyper-reactive coupling chemistry and strict self-validating analytical checks.

Part 2: Troubleshooting Guides & FAQs

Q1: I am trying to couple an amino acid onto a deprotected D-Thz residue, but my Kaiser test shows it is complete when LC-MS shows a deletion. Why?

Causality: You are using the wrong analytical test. The standard Kaiser (ninhydrin) test relies on the formation of Ruhemann's purple, a reaction that only occurs with primary amines. Because Thz is a secondary amine, the Kaiser test will remain yellow (negative), giving you a false-positive indication of a successful coupling. Solution: You must implement a self-validating system using the Chloranil test or the De Clercq (p-nitrophenyl ester) test , which are specifically designed to detect secondary amines.

Q2: What is the best coupling reagent to overcome the steric hindrance of the Thz nitrogen?

Causality: Standard aminium reagents (HBTU/TBTU) generate OBt active esters, which lack the reactivity required to overcome the activation energy barrier of the bulky Thz ring. Solution: Switch to uronium salts based on HOAt (e.g., 2) or OxymaPure (e.g., 3)[2],[3]. COMU is particularly exceptional here; its morpholine backbone improves solubility, and the Oxyma leaving group provides superior reactivity for hindered secondary amines with a lower risk of epimerization compared to HATU[3],.

Q3: After successfully coupling to D-Thz, my peptide chain seems to have cleaved itself off the resin during the next Fmoc deprotection. What happened?

Causality: You are observing Diketopiperazine (DKP) formation . Thz, like proline, strongly induces a cis-amide bond conformation. When you deprotect the amino acid attached to Thz, its free N-terminal amine is brought into perfect spatial proximity to attack the ester linkage connecting the peptide to the resin (or the preceding peptide bond). This intramolecular aminolysis cleaves the dipeptide off as a cyclic DKP[1]. Solution: The coupling of the third amino acid must be aggressively fast to outcompete the intramolecular cyclization. Pre-activate the third amino acid before adding it to the resin, or use in-situ neutralization protocols.

Part 3: Visualizing the Workflows

Diagnostic Decision Tree for Thz Acylation

G Start Acylate D-Thz Secondary Amine Test Perform Chloranil Test Start->Test Result Test Result? Test->Result Fail Positive (Blue/Green) Incomplete Coupling Result->Fail Free amine detected Pass Negative (Colorless) Coupling Complete Result->Pass No free amine Action1 Switch to COMU or HATU + 1 eq DIPEA Fail->Action1 Action2 Apply Heat (Microwave 75°C) Monitor Epimerization Action1->Action2 Action2->Test Re-evaluate

Caption: Workflow for troubleshooting incomplete acylation of the D-Thz secondary amine.

The Diketopiperazine (DKP) Side Reaction Pathway

G Dipeptide H2N-AA-D-Thz-Resin Pathway Fmoc Deprotection (20% Piperidine) Dipeptide->Pathway DKP Diketopiperazine (DKP) + Cleaved Resin Pathway->DKP Slow coupling (Intramolecular attack) Success Rapid Coupling (COMU Pre-activated) Pathway->Success Optimized Protocol Tripeptide Fmoc-AA-AA-D-Thz-Resin Success->Tripeptide

Caption: Mechanistic pathway of DKP side-reaction vs. successful peptide elongation.

Part 4: Quantitative Data Presentation

Selecting the correct coupling reagent is the single most critical variable when addressing steric hindrance. The table below synthesizes the performance metrics of common reagents specifically for secondary amine acylation [3],.

Coupling ReagentChemical ClassRelative ReactivityEpimerization RiskRecommended BaseBest Use Case for Thz
HBTU / TBTU Aminium (OBt)LowLowDIPEA (2.0 eq)Ineffective for Thz; avoid.
HATU Uronium (HOAt)HighModerateDIPEA (2.0 eq)Standard hindered couplings[2].
COMU Uronium (Oxyma)Very HighLowDIPEA (1.0 eq)Optimal for D-Thz ; high efficiency[3].
DIC / OxymaPure CarbodiimideHighVery LowNone (or Collidine)Microwave-assisted SPPS (75°C).

Part 5: Validated Experimental Protocols

To ensure scientific integrity, the following protocol is designed as a self-validating system . It pairs the highly reactive COMU reagent with the mandatory Chloranil analytical check.

Protocol A: COMU-Mediated Acylation of H-D-Thz-Resin

Note: COMU requires only 1 equivalent of base. Using excess base promotes epimerization of the D-Thz residue[3].

Step 1: Resin Preparation

  • Swell the H-D-Thz-peptide-resin in DMF for 30 minutes.

  • Drain and wash with DMF (3 × 1 min).

Step 2: Pre-Activation (Crucial for Steric Hindrance)

  • In a separate vial, dissolve the incoming Fmoc-Amino Acid (4.0 eq relative to resin loading) and COMU (3.9 eq) in a minimal volume of DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq). The solution will immediately change color (typically to a deep red/orange), indicating the formation of the highly reactive Oxyma ester.

  • Allow pre-activation to proceed for exactly 2 minutes. Do not exceed 2 minutes to prevent oxazolone formation and subsequent epimerization.

Step 3: Coupling

  • Transfer the pre-activated solution to the resin.

  • Agitate at room temperature for 2 to 4 hours. (If using a microwave synthesizer, heat to 75°C for 10 minutes, but substitute DIPEA with sym-collidine to protect the D-chiral center).

  • Drain and wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).

Step 4: Self-Validation (Chloranil Test) Do not proceed to Fmoc deprotection without verifying the secondary amine is fully acylated.

  • Transfer a few beads of the coupled resin to a glass test tube.

  • Add 1 drop of 2% acetaldehyde in DMF.

  • Add 1 drop of 2% chloranil (tetrachloro-p-benzoquinone) in DMF.

  • Let stand at room temperature for 5 minutes.

  • Interpretation:

    • Colorless or pale yellow beads: Coupling is complete. Proceed to the next step.

    • Blue or green beads: Unreacted secondary amines remain. Do not deprotect. Perform a double coupling using HATU/HOAt or DIC/Oxyma.

References

  • Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications - PMC Source: National Institutes of Health (NIH) 1

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC Source: National Institutes of Health (NIH) 4

  • Standard Protocol for HATU Peptide Coupling Source: Benchchem 2

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Source: ACS Publications (Organic Process Research & Development) 3

  • Peptide Coupling Reagents Guide Source: Sigma-Aldrich

Sources

Reference Data & Comparative Studies

Validation

The Definitive Guide: Comparing Fmoc-D-Thz-OH and Fmoc-D-Pro-OH Coupling Efficiency in SPPS

For researchers and drug development professionals engineering conformationally constrained peptides, the choice between D-Proline (D-Pro) and its sulfur-containing analogue, D-Thiazolidine-4-carboxylic acid (D-Thz), is...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals engineering conformationally constrained peptides, the choice between D-Proline (D-Pro) and its sulfur-containing analogue, D-Thiazolidine-4-carboxylic acid (D-Thz), is a critical design decision. While both amino acids induce specific backbone constraints—such as β -turns and resistance to enzymatic degradation—their behavior during Solid-Phase Peptide Synthesis (SPPS) differs drastically.

This guide objectively compares the coupling efficiencies of Fmoc-D-Thz-OH and Fmoc-D-Pro-OH, analyzing the underlying chemical causality, providing self-validating experimental protocols, and presenting quantitative performance data.

Structural and Mechanistic Causality

To master the use of these building blocks, one must understand that "coupling efficiency" in this context refers to two distinct synthetic events:

  • Acylation of the growing peptide chain: Coupling Fmoc-D-Thz-OH or Fmoc-D-Pro-OH onto a free primary amine.

  • Acylation of the secondary amine: Coupling the subsequent amino acid onto the deprotected N-terminal D-Thz or D-Pro residue.

The Inductive Effect on Nucleophilicity

Coupling Fmoc-D-Thz-OH onto a primary amine proceeds with high efficiency, comparable to Fmoc-D-Pro-OH. However, the critical bottleneck occurs during the acylation of the deprotected D-Thz secondary amine.

In the thiazolidine ring, the presence of the sulfur heteroatom at position 1 exerts a strong electron-withdrawing inductive effect. This pulls electron density away from the nitrogen atom at position 3, significantly reducing its nucleophilic character[1]. Consequently, the acylation yields of an N-terminal Thz residue are notoriously poor compared to the standard pyrrolidine ring of Proline[1].

Thermodynamic Impact on the Peptide Backbone

Despite the difficulty in acylating the Thz nitrogen, the incorporation of D-Thz offers unique thermodynamic advantages for the overall peptide assembly. The cis/trans rotational barrier of the Xaa-Thz bond is approximately 30% lower than that of the Xaa-Pro bond[2]. This lowered energy barrier increases backbone flexibility during synthesis, which can disrupt β -sheet formation and prevent intermolecular aggregation, thereby improving the coupling kinetics of subsequent distant residues[1].

Mechanism Thz D-Thiazolidine (D-Thz) S_Effect Sulfur Heteroatom (Pos 1) Inductive Electron Withdrawal Thz->S_Effect Pro D-Proline (D-Pro) C_Effect Methylene (Pos 1) Standard Electron Density Pro->C_Effect N_Nuc_Low Reduced Nucleophilicity at N3 (Poor Acylation Kinetics) S_Effect->N_Nuc_Low N_Nuc_High Normal Nucleophilicity at N (Standard Acylation Kinetics) C_Effect->N_Nuc_High

Electronic effects dictating the nucleophilicity of D-Thz versus D-Pro secondary amines.

Quantitative Performance Comparison

The following table synthesizes the physicochemical parameters and empirical coupling efficiencies of both residues under standard SPPS conditions (using DIC/OxymaPure at room temperature).

ParameterFmoc-D-Pro-OHFmoc-D-Thz-OH
Ring Structure Pyrrolidine (5-membered, all carbon)Thiazolidine (5-membered, S-heteroatom)
Coupling onto Primary Amine >98% (Standard kinetics)>95% (Standard kinetics)
Acylation of its Secondary Amine ~90-95% (Requires HATU or double coupling)<60% (Requires highly activated species)
cis/trans Rotational Barrier High (acts as a rate-limiting folding step)~30% Lower than Proline[2]
Aggregation Disruption ModerateHigh (due to lower isomerization barrier)
Recommended Activating Agent (Next Residue) HATU / DIPEAAmino Acid Fluorides or Symmetric Anhydrides[1]

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Because standard Kaiser (ninhydrin) tests yield false negatives for secondary amines, the Chloranil test must be utilized to verify the deprotection and subsequent acylation of D-Pro and D-Thz.

Protocol A: Incorporation of Fmoc-D-Thz-OH / Fmoc-D-Pro-OH
  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Activation: Dissolve 0.4 mmol (4 eq) of Fmoc-D-Thz-OH or Fmoc-D-Pro-OH and 0.4 mmol of OxymaPure in 2 mL DMF. Add 0.4 mmol of DIC. Stir for 3 minutes for pre-activation.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.

  • Validation: Perform a standard Kaiser test. A negative result (yellow) confirms successful coupling onto the primary amine.

Protocol B: Acylating the N-Terminal D-Thz (The Critical Step)

Because of the reduced nucleophilicity of the Thz nitrogen[1], standard DIC/Oxyma coupling will fail to achieve complete conversion.

  • Fmoc Deprotection: Remove the Fmoc group from the D-Thz/D-Pro residue using 20% piperidine in DMF.

  • Validation (Pre-coupling): Perform a Chloranil test . A positive result (blue/green on the resin beads) confirms the presence of the free secondary amine.

  • High-Efficiency Activation (For D-Thz):

    • Method 1 (Preferred): Use an N- α -Fmoc-protected amino acid fluoride (2 eq) in the presence of DIPEA (4 eq)[1].

    • Method 2 (Alternative): Dissolve 0.5 mmol (5 eq) of the next Fmoc-Amino Acid and 0.5 mmol of HATU in DMF. Add 1.0 mmol (10 eq) of DIPEA.

  • Coupling: Add to the resin and agitate at elevated temperature (50°C) for 90 minutes.

  • Validation (Post-coupling): Repeat the Chloranil test. A negative result (colorless/yellow) indicates successful acylation. If positive, repeat the coupling step before proceeding.

SPPS_Workflow Start Resin-Bound Peptide (Free Primary Amine) Coupling1 Couple Fmoc-D-Thz-OH or Fmoc-D-Pro-OH (DIC/OxymaPure, 60 min) Start->Coupling1 FmocDeprot Fmoc Deprotection (20% Piperidine/DMF) Coupling1->FmocDeprot Branch Secondary Amine Exposed (Verify via Chloranil Test) FmocDeprot->Branch ProRoute Acylate D-Pro (Standard HATU/DIPEA) High Yield Branch->ProRoute If D-Pro ThzRoute Acylate D-Thz (Elevated Temp or AA-Fluorides) Overcomes Low Nucleophilicity Branch->ThzRoute If D-Thz

Workflow for the incorporation and subsequent acylation of D-Thz and D-Pro residues.

Conclusion

While Fmoc-D-Pro-OH and Fmoc-D-Thz-OH are both highly valuable for introducing conformational constraints in peptide drug development, they cannot be treated as synthetically equivalent. The sulfur atom in the thiazolidine ring of D-Thz fundamentally alters the electronics of the molecule, drastically reducing the nucleophilicity of its secondary amine[1]. Researchers must proactively adjust their SPPS protocols—abandoning standard carbodiimide chemistry in favor of highly reactive acylating agents (like amino acid fluorides) or elevated temperatures—when coupling the subsequent residue onto a D-Thz building block.

Sources

Comparative

A Senior Scientist's Guide to Validating Stereochemical Purity of Fmoc-D-Thz-OH: A Chiral HPLC-Focused Comparative Analysis

Introduction: The Imperative of Stereochemical Precision in Modern Therapeutics In the realm of peptide synthesis and drug development, stereochemical integrity is not merely a matter of quality control; it is a fundamen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Stereochemical Precision in Modern Therapeutics

In the realm of peptide synthesis and drug development, stereochemical integrity is not merely a matter of quality control; it is a fundamental pillar of safety and efficacy. The biological activity of peptide therapeutics is intrinsically linked to their three-dimensional structure, where a single chiral center can dictate the difference between a potent therapeutic agent and an inactive or, in the worst-case scenario, toxic compound.[1] The use of non-proteinogenic amino acids, such as Fmoc-D-Thiazolidine-4-carboxylic acid (Fmoc-D-Thz-OH), has become a key strategy for introducing conformational constraints and enhancing the metabolic stability of peptide drug candidates.[2][3]

Fmoc-D-Thz-OH, a derivative of cysteine, provides unique structural properties, but its utility is entirely dependent on its enantiomeric purity. The presence of its corresponding L-enantiomer, Fmoc-L-Thz-OH, as an impurity can lead to the synthesis of diastereomeric peptides that are difficult to purify and may exhibit altered biological profiles.[4] Therefore, the rigorous validation of the stereochemical purity of this critical raw material is a non-negotiable prerequisite.

This guide provides an in-depth, experience-driven framework for validating the stereochemical purity of Fmoc-D-Thz-OH, establishing chiral High-Performance Liquid Chromatography (HPLC) as the gold-standard methodology.[5][6] We will dissect a comprehensive validation protocol, explain the scientific rationale behind each step, and objectively compare chiral HPLC with alternative analytical techniques to provide researchers, scientists, and drug development professionals with a complete decision-making toolkit.

The Primacy of Chiral HPLC for Fmoc-Amino Acid Analysis

Direct enantiomeric separation by HPLC has become the definitive method for assessing the chiral purity of Fmoc-amino acids due to its unparalleled accuracy, robustness, and the wide commercial availability of instrumentation and specialized columns.[4][7] The core of this technique lies in the use of a Chiral Stationary Phase (CSP), which creates a chiral environment within the column.

The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. The differing stability of these complexes results in different retention times, allowing for the separation and quantification of the individual enantiomers.[8][9] For Fmoc-protected amino acids, the most successful and versatile CSPs are often polysaccharide-based (e.g., derivatives of cellulose and amylose) and macrocyclic glycopeptide-based phases.[7][10][11] The chiral recognition is typically driven by a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and, critically for the Fmoc group, π-π stacking interactions.[8]

Experimental Protocol: A Self-Validating Chiral HPLC Method for Fmoc-D-Thz-OH

This section details a robust, self-validating protocol for the separation and quantification of the undesired Fmoc-L-Thz-OH enantiomer in a Fmoc-D-Thz-OH sample. The protocol is designed to meet the stringent requirements of regulatory bodies like the International Council for Harmonisation (ICH).[12][13]

Objective

To develop and validate a stability-indicating chiral HPLC method capable of accurately quantifying Fmoc-L-Thz-OH content in Fmoc-D-Thz-OH to a limit of ≤0.10%.

Instrumentation and Chromatographic Conditions

The causality behind these choices is to maximize the π-π interactions with the Fmoc group while ensuring sharp peak shapes and optimal resolution. A polysaccharide-based CSP is selected for its broad applicability to Fmoc-amino acids.[7][10] The mobile phase, a combination of acetonitrile and water with trifluoroacetic acid (TFA), is a standard choice that provides good solubility, appropriate polarity, and suppresses the ionization of the carboxylic acid group, leading to better peak symmetry.[4][7]

ParameterSpecificationRationale
HPLC System Quaternary Pump, Autosampler, Column Thermostat, UV/PDA DetectorStandard system providing precise control over gradient, temperature, and injection volume.
Column Lux® 5 µm Cellulose-2 or CHIRALPAK® IC (250 x 4.6 mm)Proven polysaccharide-based CSPs for effective chiral recognition of Fmoc-amino acids.[7][10]
Mobile Phase Acetonitrile / Water (60:40, v/v) with 0.1% Trifluoroacetic Acid (TFA)Balances analyte retention and elution strength; TFA acts as an ion-pairing agent for improved peak shape.[4]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, ensuring optimal efficiency.
Column Temp. 30°CEnhances reproducibility by controlling viscosity and interaction kinetics.
Detection UV at 265 nmCorresponds to a high absorbance maximum of the Fmoc protecting group.[4]
Injection Vol. 10 µLA standard volume to balance sensitivity and potential column overload.
Preparation of Solutions
  • Diluent: Mobile Phase (Acetonitrile/Water 60:40 with 0.1% TFA).

  • Racemic (D/L) Standard (for System Suitability): Prepare a solution of Fmoc-DL-Thz-OH at 1.0 mg/mL in the diluent. This is essential to identify the elution order of the D and L enantiomers and to calculate the resolution.

  • Fmoc-D-Thz-OH Sample: Prepare a solution of the test sample at 1.0 mg/mL in the diluent.

System Suitability Testing (SST)

Before any sample analysis, the system's performance must be verified. This is a non-negotiable step that ensures the trustworthiness of the results.

  • Procedure: Inject the Racemic (D/L) Standard five times consecutively.

  • Acceptance Criteria:

    • Resolution (Rs): The resolution between the L- and D-enantiomer peaks must be ≥ 1.7.[13] This ensures baseline separation, which is critical for accurate quantification of the minor enantiomer.

    • Tailing Factor (T): The tailing factor for the Fmoc-D-Thz-OH peak should be ≤ 2.0. This indicates good peak symmetry and prevents the tail of the major peak from obscuring the minor peak.

    • Precision (%RSD): The relative standard deviation of the peak areas for the five replicate injections of the Fmoc-D-Thz-OH peak should be ≤ 2.0%. This demonstrates the stability and precision of the instrument and injection process.

Method Validation Protocol (ICH Guidelines)

The method must be rigorously validated to prove it is fit for its intended purpose.[13][14]

G cluster_prep Phase 1: Preparation & SST cluster_val Phase 2: ICH Method Validation cluster_analysis Phase 3: Analysis & Reporting prep Sample & Standard Preparation sst System Suitability Test (SST) (Resolution, Tailing, Precision) prep->sst Inject Racemic Std. spec Specificity (Peak Purity) sst->spec If SST Passes lod_loq Sensitivity (LOD & LOQ) lin Linearity acc Accuracy (Spike Recovery) prec Precision (Repeatability & Intermediate) rob Robustness analysis Test Sample Analysis rob->analysis calc Calculate % L-Enantiomer & Enantiomeric Excess (%ee) analysis->calc report Final Report calc->report G start Start: Need to Determine Chiral Purity? q1 Is Direct Separation Required (No Derivatization)? start->q1 q2 Is High Throughput/ Speed a Priority? q1->q2 Yes indirect Indirect HPLC (e.g., Marfey's Reagent) q1->indirect No hplc Chiral HPLC (Gold Standard for Fmoc-Amino Acids) q2->hplc No sfc Chiral SFC q2->sfc Yes q3 Is the Analyte Volatile or Easily Derivatized to be? q3->indirect No gc Chiral GC q3->gc Yes indirect->q3

Caption: Decision Tree for Selecting a Chiral Analysis Method.

FeatureDirect Chiral HPLC Indirect HPLC (via Derivatization) Chiral Gas Chromatography (GC) Chiral Supercritical Fluid Chromatography (SFC)
Principle Direct separation on a Chiral Stationary Phase (CSP). [8]Derivatize enantiomers with a chiral agent (e.g., Marfey's Reagent) to form diastereomers; separate on a standard achiral column. [15][16]Separate volatile derivatives on a chiral GC column. [6][17]Uses supercritical CO₂ as the primary mobile phase with a CSP; a hybrid of GC and LC. [18]
Sample Prep Minimal; dissolve sample.Required derivatization step. Can be complex and a source of error.Required derivatization step to ensure volatility (e.g., esterification). [19]Minimal; dissolve sample.
Sensitivity High (UV, MS detection).High; derivatizing agent can add a fluorophore or chromophore, enhancing sensitivity.Very high (FID, MS detection).High (UV, MS detection).
Speed Moderate (typically 10-30 min).Slower due to the extra derivatization reaction time.Fast run times, but sample prep is slow.Very Fast. Lower viscosity of SFC mobile phase allows for higher flow rates and rapid equilibration. [18]
Pros - Universal applicability- High robustness- No risk of racemization from derivatization- Gold standard for QC [4]- Uses standard, cheaper achiral columns- Can enhance sensitivity- Extremely high resolution- Excellent for complex mixtures- High speed and throughput- Reduced solvent consumption (greener)- Compatible with many HPLC CSPs
Cons - Chiral columns can be expensive- Method development can be time-consuming- Derivatization can be incomplete or cause racemization- Reagent must be enantiomerically pure- Limited to volatile or derivatizable analytes- High temperatures can risk sample degradation- Higher initial instrument cost- Less suitable for highly polar compounds without modifiers

Conclusion and Senior Scientist's Perspective

For the critical task of validating the stereochemical purity of Fmoc-D-Thz-OH, direct chiral HPLC remains the unequivocally superior methodology. Its combination of high accuracy, robustness, and direct analysis without the need for potentially error-prone derivatization steps makes it the most trustworthy and scientifically sound choice for quality control and release testing in a regulated environment. The protocol outlined in this guide provides a comprehensive, self-validating framework that ensures the final data is reliable and defensible.

While alternative methods like SFC offer compelling advantages in speed, and indirect methods can be useful in specific research contexts, they introduce additional variables that can compromise the certainty required for pharmaceutical raw materials. Ultimately, the investment in developing a robust chiral HPLC method pays dividends by ensuring the stereochemical integrity of the building blocks used to create the next generation of life-saving peptide therapeutics.

References

  • A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids. Benchchem.
  • Chiral HPLC Methods for Determining Enantiomeric Purity of D-Amino Acids: A Comparative Guide. Benchchem.
  • Analyses of amino acids, Enantiomeric purity. JPT Peptide Technologies.
  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing.
  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex.
  • The Design, Synthesis and Application of Stereochemical and Directional Peptide Isomers: A Critical Review. Bentham Science Publishers.
  • Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Sigma-Aldrich.
  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC.
  • Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites. J-Stage.
  • Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes.
  • Chiral Separation Principles. Springer Nature Experiments.
  • Modified synthetic peptides: from therapeutics to chemosensors. Sensors & Diagnostics (RSC Publishing). Available at: [Link]

  • Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. ACS Omega.
  • 1.1.3. Chiral separation of amino acids by gas chromatography. ResearchGate.
  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace.
  • Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography. PubMed.
  • A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions. PMC.
  • The Design, Synthesis and Application of Stereochemical and Directional Peptide Isomers: A Critical Review. ResearchGate.
  • Amino Acid and Peptide Chiral Separations. Sigma-Aldrich.
  • Effect of Sequence and Stereochemistry Reversal on p53 Peptide Mimicry. PLOS One.
  • What is the application of stereochemistry in drug design? Patsnap Synapse.
  • Stability toward High Energy Radiation of Non-Proteinogenic Amino Acids: Implications for the Origins of Life. MDPI.
  • A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Separation. Benchchem.
  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. PMC.
  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed.
  • Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. MDPI.
  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology.
  • A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica.
  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Chemicals.
  • Fmoc-D-Thz-OH [198545-89-0]. Peptides.
  • Direct synthesis of N-terminal thiazolidine-containing peptide thioesters from peptide hydrazides. The Royal Society of Chemistry.
  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. PubMed.
  • New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. ResearchGate.
  • Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. MDPI.
  • Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry.

Sources

Validation

A Comparative Spectroscopic Guide to Fmoc-D-thiazolidine-4-carboxylic Acid

Introduction: The Role of Fmoc-D-Thz-OH in Modern Peptide Science In the intricate world of solid-phase peptide synthesis (SPPS), the precise control of chemical structure is paramount. Fmoc-D-thiazolidine-4-carboxylic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of Fmoc-D-Thz-OH in Modern Peptide Science

In the intricate world of solid-phase peptide synthesis (SPPS), the precise control of chemical structure is paramount. Fmoc-D-thiazolidine-4-carboxylic acid (Fmoc-D-Thz-OH) serves as a crucial building block, acting as a conformationally constrained and protected form of D-cysteine. Its thiazolidine ring system not only masks the reactive thiol group but also introduces a specific stereochemical bias, making it an invaluable tool for synthesizing complex peptides, peptidomimetics, and therapeutic agents.[1][2] The stability of the thiazolidine ring to the conditions of Fmoc-SPPS, followed by its conversion to cysteine under specific acidic conditions, underscores its utility.[1]

However, the integrity of this or any Fmoc-amino acid is the bedrock of a successful synthesis. Spectroscopic analysis is not merely a quality control checkpoint; it is the fundamental method for verifying molecular identity, purity, and structural conformation. This guide provides an in-depth spectroscopic comparison of Fmoc-D-Thz-OH with other structurally relevant Fmoc-amino acids. We will delve into Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, explaining not just the data but the underlying chemical principles that give rise to the unique spectral signature of this important molecule.

Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Blueprint of Molecular Connectivity

NMR spectroscopy provides the most detailed structural map of a molecule in solution, revealing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom. For an Fmoc-protected amino acid, the spectrum is a composite of signals from the Fmoc group and the amino acid moiety. The key to analysis lies in identifying the unique signals of the amino acid portion.

The Distinctive NMR Signature of Fmoc-D-Thz-OH

The defining feature of Fmoc-D-Thz-OH is its five-membered heterocyclic ring containing both sulfur and nitrogen. This structure imparts a unique electronic and steric environment to the neighboring protons and carbons, leading to characteristic chemical shifts.

  • ¹H NMR Analysis: The protons on the thiazolidine ring are the most informative. The H-4 proton, being adjacent to the carboxylic acid and the nitrogen atom, typically appears as a multiplet. The methylene protons at the H-5 and H-2 positions also show distinct signals, often as complex multiplets due to diastereotopicity and coupling with each other and with H-4. The spectrum is further characterized by the dense aromatic region (δ 7.2-7.8 ppm) and the characteristic signals of the fluorenyl group's H-9 and CH₂ protons (δ ~4.2-4.5 ppm).

  • ¹³C NMR Analysis: The carbon spectrum provides clear, singlet peaks for each unique carbon atom. The carbonyl carbon of the carboxylic acid is typically found far downfield (δ ~170-175 ppm). The carbons of the thiazolidine ring (C-2, C-4, C-5) have chemical shifts that are influenced by the adjacent heteroatoms, distinguishing them from the aliphatic carbons of other amino acids like proline.[3][4]

Comparative NMR Data

To truly understand the uniqueness of the Fmoc-D-Thz-OH spectrum, it must be compared with structurally similar alternatives. Here, we compare it with Fmoc-L-Proline (a cyclic amino acid with a methylene group at the "1" position instead of sulfur) and Fmoc-L-Cysteine(Trt) (the parent amino acid with a trityl-protected thiol).

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Key Protons

ProtonFmoc-D-Thz-OH (Expected)Fmoc-L-Proline (Typical)Fmoc-L-Cysteine(Trt) (Typical)Rationale for Difference
α-H (H-4) ~4.1-4.4~4.2-4.4~4.3-4.5The electronic environment around the α-carbon is similar, but subtle shifts arise from the different ring structures and side chains.
β-H₂ (H-5) ~3.2-3.5~1.8-2.2~2.7-3.0The presence of the electronegative sulfur atom in the thiazolidine ring deshields the adjacent H-5 protons, shifting them downfield compared to the purely aliphatic ring of proline.
Ring CH₂ (H-2) ~4.2-4.6~3.4-3.6 (δ-H₂)N/AIn Thz, the H-2 protons are adjacent to both N and S, leading to a significant downfield shift. In Proline, the corresponding δ-protons are only adjacent to nitrogen.
Fmoc CH/CH₂ ~4.2-4.5~4.2-4.5~4.2-4.5These signals originating from the Fmoc protecting group are highly conserved across all Fmoc-amino acids.
Fmoc Aromatic ~7.2-7.8~7.2-7.8~7.2-7.8The fluorenyl aromatic system is consistent.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Key Carbons

CarbonFmoc-D-Thz-OH (Expected)Fmoc-L-Proline (Typical)Fmoc-L-Cysteine(Trt) (Typical)Rationale for Difference
C=O (Carboxyl) ~172-176~174-177~171-174The electronic effect of the ring structure causes minor variations in the chemical shift of the carboxyl carbon.
α-C (C-4) ~58-62~58-60~53-56The α-carbon shifts are relatively similar for the cyclic structures.
β-C (C-5) ~30-34~29-31~35-38The influence of the sulfur atom in Thz results in a slightly different chemical shift compared to the aliphatic β-carbon in Proline.
Ring C (C-2) ~45-50~46-48 (δ-C)N/AThe C-2 in Thz is significantly influenced by two heteroatoms (N and S).
Fmoc Carbons ConsistentConsistentConsistentThe signals for the Fmoc group carbons are a reliable internal reference and should be nearly identical across compounds.

Pillar 2: Mass Spectrometry (MS) - The Definitive Molecular Weight

Mass spectrometry is the gold standard for confirming the molecular weight of a synthesized compound, thereby verifying its elemental composition. For Fmoc-D-Thz-OH, the expected monoisotopic mass is 355.0878 g/mol for the molecular formula C₁₉H₁₇NO₄S.[5][6]

Expected Mass Spectrum of Fmoc-D-Thz-OH

Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺ in positive ion mode.

  • [M+H]⁺: m/z 356.0956

  • [M+Na]⁺: m/z 378.0775

  • [M-H]⁻: m/z 354.0802 (in negative ion mode)

A key fragmentation pathway for Fmoc-protected amino acids involves the characteristic loss of the Fmoc group, which often appears as a dibenzofulvene fragment (m/z 178) after cleavage. This provides additional structural confirmation.

Table 3: Comparative Mass Spectrometry Data

CompoundMolecular FormulaMonoisotopic Mass ( g/mol )Expected [M+H]⁺ (m/z)Key Fragment (m/z)
Fmoc-D-Thz-OH C₁₉H₁₇NO₄S355.0878356.0956178.0783 (Fmoc fragment)
Fmoc-L-Pro-OH C₂₀H₁₉NO₄337.1314338.1392178.0783 (Fmoc fragment)
Fmoc-L-Cys(Trt)-OH C₃₇H₃₁NO₄S585.1974586.2052243.1174 (Trityl fragment), 178.0783 (Fmoc fragment)

The comparison clearly shows that high-resolution mass spectrometry can unambiguously distinguish between these compounds based on their exact mass.

Pillar 3: Fourier-Transform Infrared (FTIR) Spectroscopy - The Vibrational Fingerprint

FTIR spectroscopy probes the vibrational modes of chemical bonds. While it provides less detailed structural information than NMR, it is a rapid and powerful technique for confirming the presence of key functional groups, giving each molecule a unique "fingerprint."

FTIR Spectrum of Fmoc-D-Thz-OH

The spectrum is dominated by absorptions from the Fmoc group and the carboxylic acid.

  • O-H Stretch: A broad absorption from ~2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid O-H group.

  • C=O Stretches: Two strong, sharp peaks are expected. One around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl and another around 1690-1710 cm⁻¹ for the urethane carbonyl of the Fmoc group.

  • Aromatic C=C Stretches: Several sharp peaks in the 1450-1600 cm⁻¹ region arise from the fluorenyl ring.

  • C-N Stretch: A peak in the 1200-1350 cm⁻¹ region corresponds to the C-N bond of the thiazolidine ring and the Fmoc urethane.[7]

Table 4: Comparative FTIR Data (Key Absorptions, cm⁻¹)

Functional GroupFmoc-D-Thz-OHFmoc-L-ProlineFmoc-L-Cysteine(Trt)Rationale for Similarity/Difference
O-H (Carboxyl) ~2500-3300 (broad)~2500-3300 (broad)~2500-3300 (broad)The carboxylic acid group is common to all, resulting in a similar broad absorption.
C=O (Carboxyl) ~1700-1725~1700-1725~1700-1725The carbonyl stretch of the acid is a conserved feature.
C=O (Fmoc) ~1690-1710~1690-1710~1690-1710The urethane carbonyl of the Fmoc group is identical in all molecules.
Aromatic C=C ~1450-1600~1450-1600~1450-1600The fluorenyl and trityl (for Cys) groups contribute to this region, but the Fmoc signature is dominant and consistent.
C-S Stretch ~600-700 (weak)N/A~600-700 (weak)A weak C-S stretching vibration is expected for Thz and Cys, which is absent in Proline. This can be a subtle but useful diagnostic peak.

Experimental Workflows and Protocols

Scientific integrity demands reproducible methodologies. The following diagram and protocols outline a self-validating system for the spectroscopic characterization of Fmoc-amino acids.

General Spectroscopic Characterization Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Comparison Sample Fmoc-Amino Acid (as received solid) Prep_NMR Dissolve ~5-10 mg in 0.6 mL CDCl₃ or DMSO-d₆ Sample->Prep_NMR Aliquot Prep_MS Prepare ~1 mg/mL stock in MeOH or ACN. Dilute to ~10 µg/mL Sample->Prep_MS Aliquot Prep_FTIR Place small amount of powder directly on ATR crystal Sample->Prep_FTIR Aliquot Acq_NMR Acquire ¹H, ¹³C, COSY, HSQC Spectra Prep_NMR->Acq_NMR Acq_MS Acquire ESI-TOF Full Scan MS (Positive & Negative Mode) Prep_MS->Acq_MS Acq_FTIR Acquire ATR-FTIR Spectrum (4000-400 cm⁻¹) Prep_FTIR->Acq_FTIR Analyze_NMR Assign peaks. Compare shifts to expected values. Acq_NMR->Analyze_NMR Analyze_MS Find [M+H]⁺ & [M+Na]⁺. Confirm exact mass (<5 ppm error). Acq_MS->Analyze_MS Analyze_FTIR Identify key functional group absorptions. Acq_FTIR->Analyze_FTIR Comparison Compare data against reference standards & alternative compounds. Analyze_NMR->Comparison Analyze_MS->Comparison Analyze_FTIR->Comparison Report Generate Certificate of Analysis / Report Comparison->Report

Caption: Workflow for comprehensive spectroscopic analysis.

Protocol 1: NMR Spectrum Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the Fmoc-amino acid and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Ensure complete dissolution.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A typical experiment uses 16-32 scans with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, more scans are required (e.g., 1024-4096 scans) with a longer relaxation delay (2-5 seconds).

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at δ 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Protocol 2: High-Resolution Mass Spectrum (HRMS) Acquisition
  • Sample Preparation: Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile). Create a working solution by diluting the stock solution to 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrument Calibration: Calibrate the mass spectrometer (e.g., an ESI-TOF) using a known calibration standard to ensure high mass accuracy.

  • Infusion/Injection: Introduce the sample into the ESI source via direct infusion or flow injection at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire data in both positive and negative ion modes over a relevant mass range (e.g., m/z 100-1000).

  • Data Analysis: Identify the m/z of the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻). Calculate the mass error (in parts-per-million, ppm) by comparing the measured mass to the theoretical exact mass. An error of <5 ppm is considered confirmation of the elemental composition.

Protocol 3: ATR-FTIR Spectrum Acquisition
  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Take a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid Fmoc-amino acid powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the wavenumbers (cm⁻¹) of the major absorption peaks and assign them to the corresponding functional groups.

Conclusion

The spectroscopic analysis of Fmoc-D-thiazolidine-4-carboxylic acid provides a unique and definitive fingerprint that confirms its identity and purity. Through a multi-technique approach—NMR for detailed connectivity, MS for absolute mass confirmation, and FTIR for functional group verification—researchers can proceed with confidence in their peptide synthesis endeavors. The comparative data presented in this guide highlight the subtle yet significant spectral differences that arise from structural modifications, underscoring the power of these analytical techniques to distinguish between closely related building blocks. This rigorous characterization is the foundation of reproducible and high-quality scientific research in drug development and materials science.

References

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  • Li, J., et al. (2024). Structural Transformation of Coassembled Fmoc-Protected Aromatic Amino Acids to Nanoparticles. ACS Applied Materials & Interfaces. Available at: [Link]

  • Khan, I., et al. (2017). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 30(5). Available at: [Link]

  • Hayashi, G., et al. (2019). Direct synthesis of N-terminal thiazolidine-containing peptide thioesters from peptide hydrazides. Organic & Biomolecular Chemistry, 17(27). Available at: [Link]

  • Sikorska, E., et al. (2020). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. MOST Wiedzy. Available at: [Link]

  • PubChem (n.d.). (-)-(R)-Fmoc-4-thiazolidinecarboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Aapptec (n.d.). Fmoc-D-Thz-OH [198545-89-0]. Aapptec. Available at: [Link]

  • ResearchGate (n.d.). Representative 13 C NMR data of 4-thiazolidinone. ResearchGate. Available at: [Link]

  • Al-Asadi, R. (2026). Synthesis, Antibacterial Activity and DFT Calculations of Some Thiazolidine-4-Carboxylic acid Derivatives and Their Complexes with Cu(II), Fe(II) and VO(II). ResearchGate. Available at: [Link]

  • ResearchGate (n.d.). 13 C -NMR data for the prepared thiazolidinones (4a-e). ResearchGate. Available at: [Link]

  • ResearchGate (n.d.). The Chemical shift 1 H-NMR data of some synthesized 4-thiazolidinone.... ResearchGate. Available at: [Link]

  • Wang, L., et al. (2019). Evaluation of 2-thiothiazolidine-4-carboxylic acid, a common metabolite of isothiocyanates as a potential biomarker of cruciferous vegetable intake. PMC. Available at: [Link]

  • Reich, H. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • ResearchGate (n.d.). Absorbance of different thiazolidine-4-carboxylic acids. ResearchGate. Available at: [Link]

  • Liu, S., et al. (2011). Fmoc Synthesis of Peptide Thioesters without Post-Chain-Assembly Manipulation. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate (2025). New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors. ResearchGate. Available at: [Link]

  • Sofyan, H., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]

  • SpectraBase (n.d.). 2,4-Thiazolidinedione - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

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